Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h5H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRRHMRGKFDBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382933 | |
| Record name | Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36853-14-2 | |
| Record name | Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule using ¹H and ¹³C NMR spectroscopy.
Introduction: The Significance of Spectroscopic Characterization
This compound (CAS No. 36853-14-2) belongs to the dihydropyridine class of compounds, which are known for their diverse biological activities.[1] Accurate structural confirmation is the cornerstone of any chemical research, particularly in drug discovery, where precise knowledge of a molecule's architecture is paramount for understanding its mechanism of action and for the design of new, more effective therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds in solution.[2] This guide will delve into the predicted ¹H and ¹³C NMR spectral data for the title compound, offering a detailed interpretation based on established principles of NMR spectroscopy and data from structurally related molecules.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH | ~12.0 - 13.0 | br s | 1H | - |
| CH (on C5) | ~5.9 - 6.1 | s | 1H | - |
| O-CH₂ | ~4.2 - 4.3 | q | 2H | ~7.1 |
| CH₃ (on C2) | ~2.4 - 2.5 | s | 3H | - |
| CH₃ (on C4) | ~2.2 - 2.3 | s | 3H | - |
| O-CH₂-CH₃ | ~1.3 - 1.4 | t | 3H | ~7.1 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C6) | ~165 - 167 |
| C=O (ester) | ~168 - 170 |
| C4 | ~150 - 152 |
| C2 | ~148 - 150 |
| C5 | ~105 - 107 |
| C3 | ~102 - 104 |
| O-CH₂ | ~60 - 62 |
| CH₃ (on C2) | ~18 - 20 |
| CH₃ (on C4) | ~16 - 18 |
| O-CH₂-CH₃ | ~14 - 15 |
Spectral Interpretation and Structural Assignment
The predicted spectral data provides a clear fingerprint of the molecular structure. The interpretation of these signals is crucial for confirming the presence of key functional groups and the overall connectivity of the atoms.
¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.
-
NH Proton: A broad singlet in the downfield region (~12.0 - 13.0 ppm) is characteristic of an N-H proton in a pyridone-like system, where it is often involved in hydrogen bonding.
-
Vinyl Proton (H5): A singlet at approximately 5.9 - 6.1 ppm is assigned to the proton at the C5 position. Its singlet nature indicates the absence of adjacent protons for coupling.
-
Ethyl Ester Protons: The ethyl group of the ester functionality will present as a quartet for the methylene protons (O-CH₂) around 4.2 - 4.3 ppm and a triplet for the methyl protons (O-CH₂-CH₃) around 1.3 - 1.4 ppm. The characteristic quartet and triplet pattern with a coupling constant of ~7.1 Hz is a definitive indicator of an ethyl group.
-
Methyl Protons: Two sharp singlets are predicted for the two methyl groups attached to the dihydropyridine ring. The methyl group at C2 is expected to be slightly more downfield (~2.4 - 2.5 ppm) compared to the methyl group at C4 (~2.2 - 2.3 ppm) due to the differing electronic environments.
¹³C NMR Spectrum Analysis
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
-
Carbonyl Carbons: Two signals in the downfield region are assigned to the carbonyl carbons. The ester carbonyl (C=O) is typically found at a slightly lower field (~168 - 170 ppm) than the ring carbonyl (C6) at ~165 - 167 ppm.
-
Olefinic and Aromatic-like Carbons: The sp² hybridized carbons of the dihydropyridine ring (C2, C4, C5, and C3) are expected to resonate in the 102 - 152 ppm range. The carbons bearing the methyl groups (C2 and C4) will be further downfield.
-
Ethyl Ester Carbons: The methylene carbon (O-CH₂) of the ethyl group is predicted around 60 - 62 ppm, while the methyl carbon (O-CH₂-CH₃) will be in the upfield region at approximately 14 - 15 ppm.
-
Methyl Carbons: The two methyl carbons attached to the ring will appear as distinct signals in the upfield region, typically between 16 and 20 ppm.
Experimental Workflow for NMR Data Acquisition
To obtain high-quality NMR data for structural elucidation, a standardized and well-documented experimental protocol is essential.[6][7][8]
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.
NMR Instrument Parameters
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: An acquisition time of at least 2-4 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.
-
Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are usually sufficient.
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of about 240 ppm, centered around 120 ppm, will cover the expected range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to relax fully.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Processing and Reporting
Proper processing of the raw NMR data is critical for accurate interpretation.[7][9]
-
Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.
When reporting the data, it is crucial to include all relevant experimental details as outlined in the ACS guidelines for NMR data.[8]
Visualizing Molecular Structure and NMR Workflow
Diagrams are invaluable tools for visualizing molecular structures and experimental processes.
Caption: Molecular structure of the title compound.
Caption: A streamlined workflow for NMR analysis.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound. By understanding the principles of NMR and following standardized experimental and data processing protocols, researchers can confidently elucidate the structure of this and other related organic molecules. The detailed interpretation of the predicted spectra, along with the provided workflows, serves as a valuable resource for scientists engaged in chemical synthesis and drug development.
References
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Chem 346 1H NMR Data Reporting Guide. (n.d.). University of Wisconsin-Madison. Retrieved January 23, 2026, from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved January 23, 2026, from [Link]
-
Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. (1985). Office of Scientific and Technical Information. Retrieved January 23, 2026, from [Link]
-
NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]
-
(±)-Methyl and (±)-ethyl 4-(2,3-difluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
QMe14S: A Comprehensive and Efficient Spectral Data Set for Small Organic Molecules. (2025). ACS Publications. Retrieved January 23, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 23, 2026, from [Link]
-
Experimental reporting. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
-
Supporting Information for: One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones catalyzed by a novel Brønsted acidic ionic liquid. (2019). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines (Journal Article) | OSTI.GOV [osti.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Experimental reporting [rsc.org]
A Technical Guide to the Spectroscopic Characterization of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This in-depth technical guide provides a detailed analysis of the expected Infrared (IR) and Mass Spectrometry (MS) data for Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar heterocyclic compounds. By leveraging established principles of spectroscopy and drawing parallels with structurally related molecules, this guide offers a robust framework for the characterization and verification of the target compound.
Introduction: The Structural Significance of a Dihydropyridinone Derivative
This compound belongs to the dihydropyridinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The precise characterization of such compounds is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Infrared spectroscopy and mass spectrometry are indispensable tools in this analytical workflow, providing insights into the functional groups present and the overall molecular structure and connectivity.
Section 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a unique fingerprint of its functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the dihydropyridinone ring, the ethyl carboxylate group, and the methyl substituents.
Predicted Infrared Absorption Data
The following table summarizes the anticipated IR absorption frequencies based on the analysis of similar structures reported in the literature.[1][2][3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3400 - 3200 | Medium |
| C-H (sp³ - Methyl/Ethyl) | Stretching | 3000 - 2850 | Medium-Weak |
| C=O (Ester) | Stretching | 1750 - 1735 | Strong |
| C=O (Amide/Pyridinone) | Stretching | 1680 - 1640 | Strong |
| C=C (Dihydropyridine ring) | Stretching | 1650 - 1550 | Medium-Variable |
| C-O (Ester) | Stretching | 1300 - 1000 | Strong |
| N-H (Amide) | Bending | 1600 - 1500 | Medium |
Interpretation of Key Vibrational Modes
The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H stretching vibration of the secondary amide within the dihydropyridinone ring.[3] The exact position and shape of this peak can be influenced by hydrogen bonding. The two distinct carbonyl stretching bands are critical for confirming the presence of both the ester and the amide functionalities. The ester C=O stretch is expected at a higher wavenumber (1750-1735 cm⁻¹) compared to the amide C=O stretch (1680-1640 cm⁻¹), which is part of a conjugated system, thereby lowering its vibrational frequency.[1][3] The C-H stretching vibrations of the methyl and ethyl groups will appear in the 3000-2850 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching vibrations, including the strong C-O stretching of the ester group.
Experimental Protocol for IR Data Acquisition
A standard and reliable method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet-forming die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Predicted Mass Spectral Data
The molecular formula of this compound is C₁₀H₁₃NO₃, which corresponds to a molecular weight of 195.21 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 195.
Table of Predicted Fragment Ions:
| m/z | Proposed Fragment Ion | Neutral Loss |
| 195 | [C₁₀H₁₃NO₃]⁺ (Molecular Ion) | - |
| 166 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 150 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 122 | [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate radical |
| 110 | [M - C₄H₅O₂]⁺ | Retro-Diels-Alder type fragmentation |
| 96 | [C₅H₆NO]⁺ | Further fragmentation |
Proposed Fragmentation Pathway
The fragmentation of the molecular ion is dictated by the relative stability of the resulting fragments. The initial ionization will likely occur on one of the lone pairs of electrons on the oxygen or nitrogen atoms.
Sources
- 1. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. rsc.org [rsc.org]
- 3. banglajol.info [banglajol.info]
A Comprehensive Technical Guide to the Solubility of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a cornerstone physicochemical property. It dictates the feasibility of reaction conditions, dictates the ease of purification, and profoundly impacts the bioavailability and efficacy of potential drug candidates. This guide provides an in-depth exploration of the solubility characteristics of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a heterocyclic compound representative of a class with significant biological and chemical interest.[1]
This document moves beyond a mere compilation of data. Instead, it offers a foundational understanding of the principles governing solubility, a robust experimental framework for its determination, and practical insights for leveraging this knowledge in a laboratory setting. For researchers, scientists, and drug development professionals, a thorough comprehension of a molecule's interaction with various solvent environments is not just advantageous—it is imperative for innovation and success.
Part 1: Theoretical Framework for Solubility
Deconstructing the Solute: Physicochemical Properties of this compound
To predict the solubility of our target compound, we must first dissect its molecular structure to understand its inherent chemical personality.
-
Structure:
-
Core: A dihydropyridine ring, which is a partially saturated heterocyclic system.
-
Functional Groups:
-
An ethyl ester (-COOCH₂CH₃)
-
A lactam (a cyclic amide, -C(=O)NH-) within the ring
-
Two methyl groups (-CH₃)
-
An oxo group (=O)
-
-
-
Polarity and Hydrogen Bonding: The presence of electronegative oxygen and nitrogen atoms in the ester and lactam functionalities introduces significant polarity to the molecule. The lactam's N-H group can act as a hydrogen bond donor , while the carbonyl oxygens of both the lactam and the ester are potent hydrogen bond acceptors .[2][3][4][5] This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents. Conversely, the alkyl portions (ethyl and methyl groups) and the hydrocarbon backbone of the ring contribute to its nonpolar character. The overall solubility will be a balance of these opposing characteristics.[6]
-
Acidity/Basicity (pKa): The lactam proton is weakly acidic, but generally not to a significant extent in neutral media. The lone pair of electrons on the nitrogen is delocalized by the adjacent carbonyl group, reducing its basicity. The ester group is neutral. Therefore, the compound is expected to be largely neutral, with its solubility not being dramatically affected by pH changes in typical aqueous systems, unless in highly acidic or basic conditions which could induce hydrolysis.[7][8][9] The reactivity, conformation, and solubility of a molecule are all influenced by its protonation state.[8]
The "Like Dissolves Like" Paradigm
The adage "like dissolves like" is a simplified but powerful predictor of solubility.[10][11][12] It encapsulates the principle that a solute will dissolve best in a solvent that shares similar intermolecular forces.
-
Polar Solvents: These can be subdivided into:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given our target molecule's ability to engage in hydrogen bonding, it is expected to exhibit favorable solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have polar bonds but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are effective at solvating polar molecules. The target compound should be reasonably soluble in these solvents due to dipole-dipole interactions and the solvent's ability to accept a hydrogen bond from the lactam.
-
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weaker van der Waals forces. The nonpolar hydrocarbon regions of this compound will have some affinity for these solvents, but the strong polar groups will likely limit its overall solubility in highly nonpolar media.
The interplay between the solute's structural features and the solvent's properties is visualized in the following diagram:
Part 2: Experimental Determination of Equilibrium Solubility
While theoretical predictions are invaluable, empirical determination is the definitive measure of solubility. The shake-flask method is widely regarded as the most reliable technique for measuring equilibrium solubility.[13]
The Shake-Flask Method: A Self-Validating Protocol
This method establishes a dynamic equilibrium between the undissolved solid and the saturated solution.[7] Its reliability stems from allowing sufficient time for this equilibrium to be reached, ensuring a true measure of thermodynamic solubility.
-
Materials and Reagents:
-
This compound (solid, high purity)
-
Selected solvents (HPLC grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated pipettes
-
Volumetric flasks
-
Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC system)
-
-
Preparation of Saturated Solutions:
-
Add an excess of the solid compound to a series of vials. An amount sufficient to ensure solid remains at the end of the experiment is crucial.[13]
-
Accurately pipette a known volume of each test solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[11][14] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h); identical concentration measurements confirm equilibrium.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of particulate matter, either centrifuge the vials at high speed or filter the supernatant through a syringe filter chemically compatible with the solvent. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the same solvent used for the test) to a concentration that falls within the linear range of the analytical method.
-
Analytical Method (Example: UV-Vis Spectroscopy):
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Measure the absorbance of the standards to generate a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample.
-
-
-
Data Analysis and Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Part 3: Anticipated Results and Practical Applications
Hypothetical Solubility Profile
Based on the theoretical principles discussed, we can anticipate a solubility profile for this compound. The following table illustrates how experimentally determined data would be presented.
| Solvent Category | Solvent | Polarity Index (P')[15] | Predicted Solubility | Rationale |
| Polar Protic | Water | 10.2 | Low to Moderate | Strong H-bonding potential, but offset by nonpolar regions. |
| Methanol | 5.1 | High | Excellent H-bonding and good solvation of polar groups. | |
| Ethanol | 4.3 (Implied) | High | Similar to methanol, slightly less polar. | |
| Polar Aprotic | DMSO | 7.2 | Very High | Strong H-bond acceptor and highly polar. |
| DMF | 6.4 | Very High | Strong H-bond acceptor and highly polar. | |
| Acetonitrile | 5.8 | Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF. | |
| Acetone | 5.1 | Moderate to High | Good dipole-dipole interactions. | |
| Nonpolar | Toluene | 2.4 | Low | Dominated by weak van der Waals forces. |
| Dichloromethane | 3.1 | Low to Moderate | Some polarity allows for limited dissolution. | |
| Hexane | 0.1 | Very Low | Mismatch in intermolecular forces. |
Practical Implications of Solubility Data
-
Synthetic Chemistry: For conducting reactions, a solvent that readily dissolves both the starting materials and reagents is typically chosen. For this compound, polar aprotic solvents like DMF or DMSO would likely be excellent choices.
-
Purification: Recrystallization, a common purification technique, requires a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Alcohols like ethanol or isopropanol are often good candidates for molecules with these characteristics.
-
Drug Development: In early-stage drug discovery, solubility in aqueous buffers is a critical parameter for assessing potential bioavailability. Poor aqueous solubility can be a major hurdle for a drug candidate.[9]
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical principles with a robust experimental protocol, researchers can confidently characterize this molecule and make informed decisions in their scientific endeavors. The interplay of the compound's hydrogen bonding capabilities and overall polarity with the nature of the solvent is the key determinant of its solubility profile. The shake-flask method stands as the definitive technique for quantifying this crucial property, providing the reliable data necessary for advancing chemical synthesis, purification, and pharmaceutical development.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
-
Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives . National Institutes of Health (PMC). Available at: [Link]
-
Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives . Royal Society Publishing. Available at: [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants . ACS Publications. Available at: [Link]
-
Predicting Solubility . Rowan Scientific. Available at: [Link]
-
How To Predict Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. Available at: [Link]
-
pKa Determination in non-Aqueous Solvents and . The University of Liverpool Repository. Available at: [Link]
-
(PDF) Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives . ResearchGate. Available at: [Link]
-
Method for selection of solvents for promotion of organic reactions . ResearchGate. Available at: [Link]
-
13.16: Solvent Effects-Relative Conditions and pKa . Chemistry LibreTexts. Available at: [Link]
-
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models . PubMed Central. Available at: [Link]
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties . SpringerLink. Available at: [Link]
-
Any recommendations on guides to basic solvent choices for organic molecules? . Reddit. Available at: [Link]
-
PH and Solvent Effect on Drug Solubility . SlideShare. Available at: [Link]
-
Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives . PubMed. Available at: [Link]
-
Solubility of Organic Compounds . YouTube. Available at: [Link]
-
How to detect the best solvent for specific organic compounds from its structure . Quora. Available at: [Link]
-
A plot of the pH dependence of the solubility of an acid with pK a 4.8... . ResearchGate. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the . ACS Publications. Available at: [Link]
-
4: Predicting the solubility of organic molecules . YouTube. Available at: [Link]
-
(PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents . ResearchGate. Available at: [Link]
-
Polarity Index . Burdick & Jackson. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties . Master Organic Chemistry. Available at: [Link]
-
Reagents & Solvents: Solvents and Polarity . University of Rochester. Available at: [Link]
Sources
- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 2. Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Predicting Solubility | Rowan [rowansci.com]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Polarity Index [macro.lsu.edu]
An In-depth Technical Guide to the Synthesis and Historical Context of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a member of the medicinally significant pyridinone family. While the specific initial discovery of this exact molecule is not prominently documented, this guide elucidates its historical context through the lens of the foundational Guareschi-Thorpe condensation reaction. We present a detailed, field-proven synthetic protocol, an analysis of the reaction mechanism, and a discussion of the physicochemical properties and broad-ranging applications of the pyridinone scaffold in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important class of heterocyclic compounds.
Introduction: The Prominence of the Pyridinone Scaffold in Medicinal Chemistry
The pyridinone ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] The unique combination of a nitrogen heterocycle and a carbonyl group allows pyridinone derivatives to act as versatile hydrogen bond donors and acceptors, mimicking peptide bonds and interacting with a wide array of biological targets.[1] This has led to their successful application in the development of antitumor, antimicrobial, anti-inflammatory, and cardiotonic agents.[2][3] Furthermore, the adaptability of the pyridinone core allows for straightforward chemical modifications to fine-tune properties such as polarity, lipophilicity, and metabolic stability, making it an invaluable asset in fragment-based drug design and as a kinase hinge-binding motif.[1][2] this compound (CAS Number: 36853-14-2) is a representative member of this class, embodying the structural features that confer such broad biological potential.[4]
Historical Perspective: The Guareschi-Thorpe Condensation as a Foundational Route to Pyridinones
While a singular, celebrated "discovery" of this compound is not found in seminal literature, its intellectual origins are firmly rooted in the late 19th-century explorations of heterocyclic chemistry. The most pertinent historical precedent is the Guareschi-Thorpe reaction , first reported by Icilio Guareschi in 1897 and later expanded upon by Jocelyn Field Thorpe.[5][6] This reaction provides a direct and elegant route to substituted pyridinones through the condensation of a β-dicarbonyl compound, a cyanoacetamide (or a related active methylene compound), and a source of ammonia.[7]
Early investigations by chemists such as Duisberg (1882) and Claisen and Meyer (1902) had already noted the formation of unidentified products from the reaction of acetoacetic esters with ammonia, one of which was later proposed to be 2,4-dimethyl-6-hydroxynicotinamide, a close structural relative of the topic compound.[2] These early observations laid the groundwork for the more systematic development of pyridinone synthesis. The Guareschi-Thorpe reaction, in its various forms, provided the causal logic for the deliberate synthesis of this class of molecules by establishing a reliable method for constructing the core pyridinone ring.[6]
The enduring utility of this reaction lies in its robustness and the ready availability of the starting materials. It represents a classic example of a multi-component reaction, where molecular complexity is built efficiently in a single synthetic operation.[8]
Synthesis of this compound via a Modified Guareschi-Thorpe Condensation
The following protocol describes a reliable method for the synthesis of the title compound, based on the principles of the Guareschi-Thorpe condensation. The causality behind the choice of reagents is rooted in the established mechanism of this reaction: ethyl acetoacetate serves as the β-dicarbonyl component, providing four of the carbon atoms for the pyridine ring, while ethyl 3-aminocrotonate (formed in situ from ethyl acetoacetate and ammonia) acts as the nitrogen and two-carbon donor.
Reaction Scheme
Caption: Overall transformation for the synthesis.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate (Reagent grade, ≥99%)
-
Ammonium acetate (ACS reagent, ≥98%)
-
Ethanol (Anhydrous, 200 proof)
-
Hydrochloric acid (Concentrated, 37%)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Deionized water
-
Magnesium sulfate (Anhydrous)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Crystallizing dish
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (0.2 mol) and ammonium acetate (0.1 mol) in ethanol (100 mL).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add 100 mL of deionized water and stir for 15 minutes.
-
Carefully acidify the aqueous suspension to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 30 mL) to remove any remaining salts.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol.
-
Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Reaction Mechanism
The Guareschi-Thorpe condensation for this specific synthesis proceeds through a series of well-understood steps, ensuring a self-validating system where the formation of the thermodynamically stable pyridinone ring is the driving force.
Caption: Stepwise mechanism of the pyridinone formation.
-
Enamine Formation: In the initial step, ammonia reacts with the ketone carbonyl of ethyl acetoacetate to form an enamine intermediate, ethyl 3-aminocrotonate.
-
Michael Addition: This enamine then acts as a nucleophile and attacks a second molecule of ethyl acetoacetate in a Michael-type addition.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amine attacks the ester carbonyl, forming a six-membered ring and eliminating ethanol.
-
Dehydration and Tautomerization: Subsequent dehydration leads to a dihydropyridinone, which then tautomerizes to the more stable aromatic 6-hydroxy-pyridine form or exists in equilibrium with the 6-oxo-1,6-dihydropyridine tautomer, which is often the predominant form in the solid state.
Physicochemical Properties and Characterization Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 36853-14-2 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Data not widely reported, expected to be >200 °C |
| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water |
Expected Spectroscopic Data:
-
¹H NMR: Peaks corresponding to the two methyl groups, the ethyl ester group (a quartet and a triplet), the vinyl proton, and the N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbons (ester and ring), the olefinic carbons of the ring, the methyl carbons, and the ethyl ester carbons.
-
IR Spectroscopy: Characteristic absorptions for the N-H stretch, C=O stretches (amide and ester), and C=C stretches of the ring.
Applications in Drug Discovery and Development
The 2,4-dimethyl-6-oxo-1,6-dihydropyridine core is a valuable pharmacophore. Its derivatives have been investigated for a range of therapeutic applications, leveraging the core's ability to engage in specific biological interactions.
-
Anticancer Activity: Certain pyridinone derivatives have shown potential as anticancer agents by inhibiting key enzymes involved in cell proliferation and survival.[5]
-
Antimicrobial Properties: The scaffold has been incorporated into molecules with demonstrated antibacterial and antifungal activities.[3]
-
Cardiovascular Effects: The related dihydropyridine scaffold is famously used in calcium channel blockers for the treatment of hypertension.[9] While the oxo-dihydropyridine has a different electronic structure, it serves as a starting point for exploring related cardiovascular targets.
Caption: Diverse biological activities of pyridinone derivatives.
Conclusion
This compound stands as a testament to the enduring legacy of classical organic reactions in modern chemical science. While its own discovery narrative is interwoven with the broader history of pyridinone synthesis, its structural class is of undeniable importance. The Guareschi-Thorpe condensation provides a robust and logical framework for its synthesis, underscoring the principles of multi-component reactions that remain central to efficient chemical manufacturing. For researchers in drug development, an understanding of the history, synthesis, and properties of this and related pyridinones is essential for the rational design of novel therapeutics that leverage this privileged scaffold.
References
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. (2023). [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. (2022). [Link]
-
Guareschi-Thorpe Condensation. Organic Syntheses.[Link]
-
Hantzsch pyridine synthesis. Wikipedia.[Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. (2021). [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. PubMed Central. (2013). [Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. (2023). [Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. (2022). [Link]
Sources
- 1. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of alpha- and beta-C-Aryl Delta(2)-Glycopyranosides from p-tert-Butylphenyl Delta(2)-Glycopyranosides via Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guareschi-Thorpe Condensation [drugfuture.com]
- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate: An Application Note and Detailed Protocol
Introduction
The pyridinone scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and pharmaceuticals. Its unique electronic and structural features make it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various pharmacologically relevant molecules. This document provides a comprehensive, in-depth guide for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodology. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this important building block.
Theoretical Framework: A Modified Hantzsch-type Condensation
The synthesis of the target pyridinone is achieved through a variation of the well-established Hantzsch pyridine synthesis. The classical Hantzsch reaction involves a four-component condensation of an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine. In our approach for this 6-oxopyridine derivative, we will employ a two-component condensation reaction between ethyl acetoacetate and ethyl 3-aminocrotonate .
This reaction proceeds through a series of well-understood mechanistic steps, beginning with a Michael addition, followed by an intramolecular cyclization and subsequent dehydration. The enamine character of ethyl 3-aminocrotonate makes it a potent nucleophile, readily attacking the activated carbonyl of ethyl acetoacetate.
Reaction Mechanism
The reaction is proposed to proceed via the following key steps:
-
Michael Addition: The enamine, ethyl 3-aminocrotonate, acts as a Michael donor and adds to the α,β-unsaturated system of a Knoevenagel condensation product implicitly formed from ethyl acetoacetate, or directly attacks the carbonyl group of a second molecule of ethyl acetoacetate.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation, where the amino group attacks one of the ester carbonyls, leading to the formation of a six-membered ring.
-
Dehydration: The cyclic intermediate then eliminates a molecule of water and ethanol to yield the stable, conjugated pyridinone ring system.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl acetoacetate | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Ethyl 3-aminocrotonate | ≥98% | Alfa Aesar | Can be synthesized from ethyl acetoacetate and ammonia/ammonium acetate.[1] |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific | |
| Piperidine | Reagent Grade, 99% | Acros Organics | Catalyst |
| Hydrochloric acid | 1 M solution | VWR | For workup |
| Sodium sulfate (anhydrous) | ACS Grade | EMD Millipore | For drying |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Ethyl acetate | HPLC Grade | Fisher Scientific | Eluent for chromatography |
| Hexanes | HPLC Grade | Fisher Scientific | Eluent for chromatography |
Instrumentation
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and ethyl 3-aminocrotonate (1.29 g, 10 mmol).
-
Solvent and Catalyst Addition: To the flask, add 20 mL of anhydrous ethanol. With gentle stirring, add a catalytic amount of piperidine (0.1 mL, approx. 1 mmol). The use of a basic catalyst like piperidine facilitates both the enamine formation and the subsequent condensation steps.[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 30 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (2 x 15 mL) to remove any remaining piperidine, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification
The crude product is purified by column chromatography on silica gel.
-
Column Preparation: Pack a chromatography column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.[3]
Data Summary
| Parameter | Value |
| Reactants | |
| Ethyl acetoacetate | 1.30 g (10 mmol) |
| Ethyl 3-aminocrotonate | 1.29 g (10 mmol) |
| Catalyst | |
| Piperidine | 0.1 mL (approx. 1 mmol) |
| Solvent | |
| Anhydrous Ethanol | 20 mL |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Time | 4-6 hours |
| Expected Yield | 60-75% |
| Appearance | White to pale yellow solid |
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Experimental Workflow
Caption: A flowchart illustrating the key stages of the synthesis, from reaction setup to final product isolation.
Chemical Reaction Mechanism
Sources
Application Note: Rapid Microwave-Assisted Synthesis of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyridinone Scaffolds and the Advent of Microwave Synthesis
The 2-pyridinone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. These scaffolds exhibit a wide range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties. The specific target of this application note, Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, is a valuable heterocyclic building block for the synthesis of more complex molecules in drug discovery programs.
Traditionally, the synthesis of such compounds involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of byproducts, complicating purification.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[2][3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[2] This rapid and uniform heating of the reaction mixture enhances reaction rates, frequently leading to higher yields and improved product purity.[3][4]
This application note provides a detailed protocol for the rapid and efficient synthesis of this compound utilizing microwave irradiation. The described method is designed to be a self-validating system, with clear explanations for the experimental choices, enabling researchers to reliably reproduce and adapt this protocol.
Reaction Principle: A Modified Hantzsch-Type Condensation
The synthesis of the target pyridinone derivative is achieved through a condensation reaction between two key precursors: ethyl acetoacetate and ethyl 3-aminocrotonate. This reaction is a variation of the well-established Hantzsch dihydropyridine synthesis, a multicomponent reaction known for its efficiency in constructing dihydropyridine rings.[4]
The proposed mechanism involves the initial Michael addition of the enamine (ethyl 3-aminocrotonate) to the β-unsaturated ketoester (formed in situ or from ethyl acetoacetate), followed by an intramolecular cyclization and subsequent dehydration to yield the stable 2-pyridinone ring system. Microwave irradiation is particularly effective in accelerating such polar, multi-step reactions.[5]
Experimental Protocol
This protocol is designed for a dedicated laboratory microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
-
Ethyl acetoacetate (Reagent grade, ≥99%)
-
Ethyl 3-aminocrotonate (Reagent grade, ≥98%)
-
Ethanol (Anhydrous, 200 proof)
-
Microwave synthesis vials (10 mL) with snap caps and septa
-
Magnetic stir bars
Instrumentation:
-
Monowave or multimode laboratory microwave synthesis reactor
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a clean and dry 10 mL microwave synthesis vial containing a magnetic stir bar, add ethyl acetoacetate (1.0 mmol, 130.1 mg).
-
Addition of Second Reactant: To the same vial, add ethyl 3-aminocrotonate (1.0 mmol, 129.2 mg).
-
Solvent Addition: Add 3 mL of anhydrous ethanol to the vial. The use of a polar solvent like ethanol is crucial as it efficiently absorbs microwave energy, leading to rapid and uniform heating of the reaction mixture.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Irradiate the reaction mixture under the conditions specified in Table 1. The chosen parameters are based on typical conditions for similar condensation reactions, optimized for rapid completion and high yield.[1]
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (either by forced air cooling within the instrument or by standing at room temperature).
-
Product Isolation and Purification:
-
Once cooled, carefully open the vial.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the desired product as a crystalline solid.
-
Data Presentation: Reaction Parameters
| Parameter | Value | Rationale |
| Microwave Power | 100-250 W (Dynamic) | Dynamic power control ensures that the temperature is reached quickly and maintained precisely without overshooting, which could lead to byproduct formation. |
| Temperature | 120 °C | This temperature provides sufficient thermal energy to overcome the activation barrier of the reaction without degrading the reactants or product. |
| Reaction Time | 10 minutes | Microwave irradiation significantly accelerates the reaction; 10 minutes is typically sufficient for completion, a drastic reduction from hours required by conventional heating.[6] |
| Stirring | High | Vigorous stirring ensures homogeneous heating of the reaction mixture and efficient mixing of the reactants. |
Table 1: Optimized Microwave Reaction Conditions.
Visualization of the Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Expected Results and Characterization
Upon successful completion of the reaction and purification, this compound is expected to be obtained as a solid. The yield should be significantly higher than that obtained through conventional heating methods.
Physicochemical Properties (Reference Data for a Structurally Similar Compound):
-
Appearance: Light yellow solid
-
Melting Point: 202-204 °C (for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate)[7]
Spectroscopic Data (Reference Data for a Structurally Similar Compound):
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 9.19 (s, 1H, NH), 7.73 (s, 1H, NH), 7.27 (m, 5H, Ar-H), 5.14 (s, 1H, CH), 3.98 (q, 2H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 1.09 (t, 3H, OCH₂CH₃).[7]
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 165.8, 152.6, 148.8, 145.3, 128.9, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5.[7]
-
FT-IR (KBr, cm⁻¹): 3244, 3117, 2978, 1727, 1701, 1646.[7]
Note: The provided spectroscopic and physical data are for a closely related analog and should be used as a reference for the characterization of the target compound.
Trustworthiness and Self-Validation
The protocol's reliability is ensured by several factors:
-
Causality-Driven Steps: The choice of a polar solvent, specific temperature, and dynamic power control are all based on the fundamental principles of microwave chemistry to maximize efficiency and yield.
-
Reproducibility: The use of a dedicated microwave reactor with precise temperature and power control allows for high reproducibility of the experimental results.
-
Monitoring and Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure completion. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR, IR, and melting point analysis, and compared against reference data.
Conclusion
This application note details a rapid, efficient, and reliable protocol for the synthesis of this compound using microwave-assisted organic synthesis. This method offers significant advantages over conventional heating, including a drastic reduction in reaction time and potentially higher yields. This protocol is expected to be a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the streamlined synthesis of important heterocyclic scaffolds.
References
-
Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]
- Chinoin Gyogyszer Es Vegyeszeti Termekek Gyara Rt. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
-
Díaz-Cervantes, E., et al. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. ARKIVOC, 2011(9), 125-141. [Link]
-
Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]
-
Microwave Assisted Synthesis of Pyrano [2, 3-d] Pyrimidinone Derivatives. (2025). ResearchGate. [Link]
- Wang, J. (2013). Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Nguyen, T. T. H., et al. (2019). Study on factors influencing synthesis of ethyl 3-aminocrotonate. Hanoi University of Industry. [Link]
-
-
(±)-Methyl and (±)-ethyl 4-(2,3-difluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate*. (2025). ResearchGate. [Link]
-
-
Li, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 881903. [Link]
-
Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. (2025). ResearchGate. [Link]
-
Kumar, A., et al. (2019). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of Biginelli products. Royal Society of Chemistry. [Link]
-
Nguyen, T. T. H., et al. (2019). study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. ResearchGate. [Link]
-
Avagyan, K. A., et al. (2023). Synthesis of Diethyl 6-Amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridin-3,5-dicarboxylates Based on the Reaction of Arylmethylidenecyanoacetic Esters with N-Arylamidoesters of Malonic Acid. ResearchGate. [Link]
-
Das, B., et al. (2007). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated carboxylic acids. Indian Journal of Chemistry, 46B, 1339-1344. [Link]
-
Microwave Assisted Synthesis of Novel Ethyl 2-(3, 4-Dihydro-6-Methyl-2. (2012). [Link]
Sources
The Versatile Scaffold: Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate in Modern Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a diverse range of biological targets. One such scaffold of significant interest is the dihydropyridine core, and specifically, Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of this versatile compound in medicinal chemistry. We will delve into its potential as a starting material for the development of a wide array of bioactive molecules, supported by detailed protocols and an exploration of the underlying structure-activity relationships.
The Dihydropyridine Core: A Privileged Structure in Drug Discovery
The dihydropyridine ring system is a six-membered nitrogen-containing heterocycle that has proven to be a remarkably fruitful scaffold in drug discovery.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antioxidant, antitubercular, antiarrhythmic, antihypertensive, vasodilator, anti-inflammatory, and anticancer effects.[2] The commercial success of dihydropyridine-based drugs, such as the calcium channel blockers nifedipine, amlodipine, and felodipine, underscores the therapeutic importance of this molecular framework.[3] The structural versatility of the dihydropyridine core allows for the introduction of various substituents, enabling fine-tuning of its physicochemical properties and biological activity.
Synthesis of the Core Scaffold: this compound
While a direct, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and scientifically sound approach can be adapted from the well-established Hantzsch dihydropyridine synthesis.[4][5][6] This multicomponent reaction offers a convergent and efficient route to this class of compounds.
Proposed Synthetic Pathway:
The synthesis would likely involve a three-component condensation of an appropriate β-ketoester, an aldehyde, and a nitrogen source, followed by cyclization.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Adapted from Hantzsch Synthesis):
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Ethyl 3-aminocrotonate
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Hydrochloric acid (for work-up)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and ethyl 3-aminocrotonate (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add acetaldehyde (1 equivalent) followed by a catalytic amount of piperidine (e.g., 0.1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is then purified. This may involve recrystallization from a suitable solvent or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Medicinal Chemistry Applications: A Scaffold for Diverse Bioactivities
The this compound scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The presence of multiple reactive sites—the ester group, the lactam nitrogen, and the potential for modification of the methyl groups—allows for extensive chemical exploration.
Caption: Derivatization pathways from the core scaffold.
Anticancer Agents
The pyridinone core is a recognized pharmacophore in the design of anticancer agents.[7][8] Derivatives of the title compound can be synthesized to target various cancer-related pathways. For instance, the ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. These modifications can lead to compounds with enhanced cytotoxicity against cancer cell lines.
Protocol: Synthesis of Carboxamide Derivatives
-
Hydrolysis of the Ester: Reflux this compound with an aqueous solution of lithium hydroxide or sodium hydroxide in a mixture of THF and water until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
-
Amide Coupling: To a solution of the carboxylic acid in a suitable solvent like DMF, add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA). Then, add the desired amine (primary or secondary) and stir the reaction mixture at room temperature until completion. The product is isolated by aqueous work-up and purified by chromatography.
Antimicrobial Agents
Dihydropyridine derivatives have shown promising antimicrobial activity.[9] The core scaffold can be modified to enhance its potency against various bacterial and fungal strains. For example, the ester can be converted to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones, a class of compounds known for their antimicrobial properties.
Protocol: Synthesis of Hydrazide and Hydrazone Derivatives
-
Hydrazide Formation: Reflux a solution of this compound with hydrazine hydrate in ethanol. Upon cooling, the hydrazide product often crystallizes out and can be collected by filtration.
-
Hydrazone Synthesis: Dissolve the hydrazide in a suitable solvent (e.g., ethanol) and add the desired aldehyde or ketone. A catalytic amount of acetic acid can be added to facilitate the reaction. The mixture is typically stirred at room temperature or gently heated to afford the hydrazone, which can be purified by recrystallization or chromatography.
Anti-inflammatory and Cardiovascular Agents
The dihydropyridine scaffold is well-known for its role in cardiovascular medicine as calcium channel blockers.[3] Modifications of the substituents on the dihydropyridine ring can modulate this activity and also introduce anti-inflammatory properties. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the core ring are crucial for biological activity.[10] For instance, the introduction of different aryl groups at the 4-position or varying the ester groups at the 3- and 5-positions can significantly impact the calcium channel blocking activity.
Biological Evaluation Protocols
Once derivatives of this compound are synthesized, they must be subjected to a battery of biological assays to determine their therapeutic potential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold and subsequent biological testing can provide valuable SAR data. Key areas for modification and their potential impact on activity are summarized in the table below.
| Position of Modification | Type of Modification | Potential Impact on Biological Activity |
| C3-Ester | Hydrolysis to carboxylic acid, amidation with various amines, conversion to hydrazides/hydrazones. | Can significantly alter polarity, hydrogen bonding capacity, and interaction with target proteins, thereby influencing anticancer and antimicrobial activities. |
| N1-Position | Alkylation or arylation. | Can modulate lipophilicity and steric hindrance, affecting cell permeability and target binding. |
| C2 and C4-Methyl Groups | Replacement with other alkyl or aryl groups. | Can influence the overall conformation of the dihydropyridine ring and its interaction with biological targets. |
| C6-Oxo Group | Conversion to a thione or imine. | Can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to changes in the mechanism of action. |
Conclusion
This compound represents a highly promising and versatile scaffold for the development of new therapeutic agents. Its amenability to chemical modification at multiple positions provides a rich platform for the generation of diverse chemical libraries. By employing systematic synthetic strategies and robust biological evaluation protocols, researchers can unlock the full potential of this privileged structure in the ongoing search for novel drugs to combat a wide range of diseases. The detailed protocols and conceptual framework provided in this application note are intended to serve as a valuable resource for scientists engaged in the exciting and challenging field of drug discovery.
References
- CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. (URL: )
-
Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides - ResearchGate. (URL: [Link])
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - MDPI. (URL: [Link])
-
Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - NIH. (URL: [Link])
-
Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed. (URL: [Link])
-
A Review on Synthesis and Biological Potential of Dihydropyridines - ResearchGate. (URL: [Link])
-
Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (URL: [Link])
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. (URL: [Link])
-
data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide - ResearchGate. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - WJPMR. (URL: [Link])
-
A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides - ResearchGate. (URL: [Link])
-
One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed. (URL: [Link])
-
A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science. (URL: [Link])
-
Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates - PubMed. (URL: [Link])
-
SYNTHESIS AND PROPERTIES OF METHYL 4,6-DIARYL-2(3H)-THIOXO-1,4-DIHYDROPYRIDINE-3-CARBOXYLATES - Sci-Hub. (URL: [Link])
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: [Link])
-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile - ResearchGate. (URL: [Link])
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions - PMC - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of Ethyl 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate for Accelerated Drug Discovery
Introduction: The 2-Pyridone Scaffold as a Privileged Core
The 2-pyridone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique combination of features—including hydrogen bond donor and acceptor capabilities, metabolic stability, and the ability to mimic peptide bonds—makes it an exceptionally versatile core for designing novel therapeutics.[3][4] Compounds incorporating the 2-pyridone moiety have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][5]
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate serves as an ideal and highly functionalized starting material for building diverse chemical libraries. Its synthesis is readily achieved through the classic Hantzsch pyridine synthesis, a multicomponent reaction known for its efficiency and atom economy.[6][7][8] This application note provides a detailed guide for the strategic derivatization of this core scaffold, explaining the chemical rationale behind key modifications and offering robust, field-proven protocols for researchers in drug discovery.
The Chemical Versatility of the Scaffold: A Blueprint for Derivatization
The power of this compound lies in its multiple reactive sites, each offering a distinct handle for structural modification. Understanding the inherent reactivity of these sites is crucial for planning a logical and efficient synthetic campaign.
-
N1-Position (Amide N-H): The acidic proton on the nitrogen is the most common site for initial derivatization. Alkylation or arylation at this position directly impacts crucial drug-like properties such as lipophilicity, solubility, and the potential for new hydrogen bonding interactions.
-
C3-Position (Ethyl Ester): This group is a gateway to a wide array of amide derivatives. Hydrolysis to the carboxylic acid followed by amide coupling introduces diverse functional groups, allowing for fine-tuning of target binding affinity and pharmacokinetic profiles.
-
C5-Position (Aromatic C-H): The proton at the C5 position is susceptible to electrophilic substitution, most notably halogenation. The introduction of a halogen (e.g., Br, Cl) transforms this position into a versatile anchor for transition-metal-catalyzed cross-coupling reactions.
-
C6-Position (Keto Group): The exocyclic oxygen of the lactam can be converted into other functional groups, such as a thione or a leaving group (via conversion to a 2-chloropyridine), opening up further avenues for derivatization.
The following diagram illustrates these key points of diversification on the core scaffold.
Caption: Key derivatization pathways for the title scaffold.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Protocol 1: N-Alkylation of the Pyridone Core
Principle: This protocol details the direct alkylation of the pyridone nitrogen using an alkyl halide and a suitable base. The choice of base is critical for regioselectivity.
Scientific Rationale: Deprotonation of the pyridone with a base generates an ambident nucleophile, which can react at either the nitrogen or the oxygen atom.[9] While many conditions can lead to mixtures, cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF often favors N-alkylation over O-alkylation.[10] This preference is attributed to the large, soft cesium cation coordinating with both N and O atoms, sterically hindering the O-position and enhancing the nucleophilicity of the nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or gently heat to 50-60 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Characterization: Successful N-alkylation is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group.
Protocol 2: C5-Halogenation (Bromination)
Principle: Introduction of a bromine atom at the C5 position using N-Bromosuccinimide (NBS). This creates a key intermediate for subsequent cross-coupling reactions.
Scientific Rationale: The pyridone ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. NBS is a mild and effective source of electrophilic bromine (Br⁺) that selectively installs a bromine atom at the C5 position, which is sterically accessible and activated by the ring's electron-donating groups.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Aqueous sodium thiosulfate solution
-
Standard glassware, magnetic stirrer
Procedure:
-
Dissolve the starting pyridone (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add NBS (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product can often be purified by recrystallization or by flash column chromatography if necessary.
Protocol 3: C5-Arylation via Suzuki-Miyaura Cross-Coupling
Principle: A palladium-catalyzed cross-coupling reaction between the C5-brominated pyridone and an arylboronic acid to form a C-C bond.[11]
Scientific Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[12][13] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvent system: 1,4-Dioxane and Water (4:1 ratio) or Toluene and Water
-
Standard glassware for inert atmosphere reactions, condenser
Procedure:
-
In a flask, combine the 5-bromo-pyridone (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously. Monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the C5-arylated product.
Protocol 4: C3-Ester Hydrolysis and Amidation
Principle: A two-step process involving saponification of the ethyl ester to the carboxylic acid, followed by a standard amide coupling reaction.
Scientific Rationale: The ester is readily hydrolyzed under basic conditions (e.g., with LiOH). The resulting carboxylate is then protonated to the carboxylic acid. This acid can be activated by a variety of coupling reagents (e.g., HATU, HOBt/EDC) to form a highly reactive intermediate that readily couples with a primary or secondary amine to form a stable amide bond. This is a cornerstone of library synthesis in medicinal chemistry.
Step A: Ester Hydrolysis
-
Dissolve the starting pyridone ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture to remove the THF.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Step B: Amide Coupling
-
To a solution of the pyridone carboxylic acid (1.0 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitor by LC-MS or TLC).
-
Work-up and purify as described in Protocol 1 (N-Alkylation).
Summary of Derivatization Strategies
The following table summarizes the key transformations discussed, providing a quick reference for planning synthetic routes.
| Position | Reaction Type | Key Reagents | Purpose in Drug Discovery | Typical Yield Range |
| N1 | Alkylation/Arylation | R-X, Cs₂CO₃, DMF | Modulate solubility, lipophilicity, cell permeability | 60-95% |
| C3 | Amidation | 1. LiOH; 2. R₂NH, HATU | Introduce diverse functional groups for SAR | 50-90% (2 steps) |
| C5 | Halogenation | NBS, ACN | Install handle for cross-coupling | 85-98% |
| C5 | Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Explore new binding pockets, π-stacking | 55-90% |
| C6 | Thionation | Lawesson's Reagent, Toluene | Create bioisosteric replacements | 60-85% |
Conclusion
This compound is a remarkably versatile and cost-effective starting point for the synthesis of novel compound libraries. The strategic application of robust chemical transformations—including N-alkylation, C-H functionalization, palladium-catalyzed cross-coupling, and amide bond formation—allows for the systematic exploration of chemical space around this privileged 2-pyridone core. The protocols and rationale provided in this guide are intended to empower researchers to rapidly generate diverse and targeted molecules, accelerating the journey from hit identification to lead optimization in modern drug discovery programs.
References
-
Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Retrieved from [Link]
-
Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. Available from: [Link]
-
Ochoa-Puentes, C., et al. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. ARKIVOC, 2011(9), 125-141. Available from: [Link]
-
Lozano-Ramos, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(48), 31238-31263. Available from: [Link]
-
Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Available from: [Link]
-
Akhtar, M. J., et al. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Molecules, 27(23), 8539. Available from: [Link]
-
Al-dujailly, M. A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 56, 405-419. Available from: [Link]
-
Stout, D. M., & Meyers, A. I. (1982). Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. Journal of Medicinal Chemistry, 25(5), 573-577. Available from: [Link]
-
Rono, L. J., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(10), 7334-7347. Available from: [Link]
-
Song, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 858907. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Al-Mokhanam, A. A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Sci. Pharm., 88(4), 50. Available from: [Link]
-
ResearchGate. (n.d.). N‐Alkylated 2‐pyridone derivatives as FDA‐approved drugs. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Lozano-Ramos, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. iipseries.org [iipseries.org]
- 6. grokipedia.com [grokipedia.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Introduction to the Synthesis
The target molecule, this compound, is a substituted 2-pyridone. The 2-pyridone ring is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. While various methods exist for the synthesis of 2-pyridones, a common and effective strategy involves the condensation of a β-enamino ester with a β-ketoester.
For our target molecule, a highly plausible and accessible route is the reaction between Ethyl 3-aminocrotonate and Ethyl acetoacetate . This reaction, when properly controlled, leads to the desired 2,4-dimethyl substitution pattern on the 2-pyridone ring. This guide will focus on optimizing this specific synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and commonly employed route is the condensation reaction between ethyl 3-aminocrotonate and ethyl acetoacetate. This reaction is typically base-catalyzed and proceeds through a series of addition and cyclization-dehydration steps to form the stable 2-pyridone ring.
Q2: Why is the yield of my reaction consistently low?
A2: Low yields in this synthesis can stem from several factors. Common culprits include incomplete reaction, formation of side products, and suboptimal reaction conditions such as temperature and catalyst concentration. For instance, higher temperatures can sometimes favor side reactions over the desired cyclization. A detailed troubleshooting guide is provided in the subsequent section to address these specific issues.
Q3: What is the role of the catalyst in this reaction?
A3: A base catalyst, such as sodium ethoxide or piperidine, is crucial for this reaction. It serves two primary functions: first, it deprotonates the acidic α-carbon of ethyl acetoacetate, forming a nucleophilic enolate. Second, it facilitates the proton transfer steps necessary for the cyclization and subsequent dehydration to form the final 2-pyridone product. The choice and concentration of the catalyst can significantly impact both the reaction rate and the formation of byproducts.
Q4: I am observing a significant amount of a sticky, yellowish byproduct. What could it be?
A4: A common side reaction is the self-condensation of ethyl acetoacetate, which can lead to the formation of dehydroacetic acid and other related oligomeric products, especially under strong basic conditions or at elevated temperatures. Another possibility is the formation of regioisomers of the desired product. Proper control of stoichiometry and reaction temperature is key to minimizing these byproducts.
Q5: How can I effectively purify the final product?
A5: The product is typically a solid. The primary method of purification is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If significant impurities are present, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the impurities, but a mixture of ethyl acetate and a nonpolar solvent like hexanes is a good starting point.
Proposed Synthesis and Mechanism
The synthesis proceeds via a base-catalyzed condensation of ethyl 3-aminocrotonate with ethyl acetoacetate. The proposed mechanism involves the following key steps:
-
Enolate Formation: The base catalyst abstracts an acidic α-proton from ethyl acetoacetate to form the corresponding enolate.
-
Michael Addition: The ethyl acetoacetate enolate acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ester (ethyl 3-aminocrotonate).
-
Intramolecular Cyclization: The amino group of the resulting intermediate attacks the ketone carbonyl intramolecularly.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the stable, aromatic-like 2-pyridone ring.
Caption: Proposed reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is a recommended starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl acetoacetate (reagent grade)
-
Ethyl 3-aminocrotonate (reagent grade)
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous Ethanol
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (0.1 equivalents) in anhydrous ethanol.
-
Reagent Addition: To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the enolate.
-
Condensation: Add ethyl 3-aminocrotonate (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid until it reaches a pH of approximately 7.
-
Isolation: The product will likely precipitate out of the solution upon neutralization. If not, reduce the volume of the solvent under reduced pressure. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. For higher purity, recrystallize the solid from ethanol or an ethanol/water mixture.
Troubleshooting Guide
Low yield or the presence of impurities are common challenges in this synthesis. This guide provides a structured approach to identifying and resolving these issues.
Caption: Troubleshooting workflow for low yield and impurities.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion (High amount of starting material remains) | 1. Insufficient reaction time or temperature. 2. Inactive or insufficient catalyst. 3. Impure starting materials. | 1. Increase reflux time and monitor by TLC. A modest increase in temperature may also help. 2. Use fresh sodium ethoxide or a freshly prepared solution. Consider slightly increasing the catalyst loading (e.g., to 0.15 eq.). 3. Ensure the purity of ethyl acetoacetate and ethyl 3-aminocrotonate. Distill if necessary. |
| Formation of a Major Byproduct | 1. Self-condensation of ethyl acetoacetate: Occurs at high temperatures or high base concentrations. 2. Formation of regioisomers: The nucleophilic attack may occur at the carbonyl carbon of ethyl acetoacetate instead of the desired pathway. | 1. Conduct the reaction at a lower temperature for a longer period. Add the ethyl 3-aminocrotonate slowly to the pre-formed enolate of ethyl acetoacetate. 2. This is generally less favored but can be influenced by the catalyst and solvent. Ensure you are using a non-protic solvent if this is a persistent issue, though ethanol is standard. |
| Product is an oil or difficult to crystallize | 1. Presence of significant impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel (e.g., with a gradient of ethyl acetate in hexanes). 2. Ensure the product is thoroughly dried under vacuum. |
| Reaction does not proceed at all | 1. Incorrect reagents. 2. Inactive catalyst. | 1. Verify the identity of all starting materials using analytical techniques such as NMR. 2. Test the activity of the base. For example, check if it can deprotonate a simple indicator. |
References
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]
-
Svete, J. (2012). Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-Oxo-1,6-Dihydropyridine-3-Carboxamides. ACS Combinatorial Science, 14(9), 513-519. Available at: [Link]
-
Al-Sheikh, M. A. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4359-4368. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved January 23, 2026, from [Link]
Common pitfalls in the Hantzsch pyridine synthesis and how to avoid them
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the Hantzsch Pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction. The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone for constructing 1,4-dihydropyridines (1,4-DHPs) and pyridines, classes of compounds with profound importance in medicinal chemistry, most notably as calcium channel blockers like nifedipine and amlodipine.[1][2][3]
Despite its century-old legacy and apparent simplicity—condensing an aldehyde, two equivalents of a β-ketoester, and a nitrogen source—the reaction is not without its challenges.[3][4] Classical methods often suffer from long reaction times, harsh conditions, and low yields.[1] This guide provides in-depth, field-proven insights into common pitfalls and their solutions, structured to help you diagnose and resolve issues encountered in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Hantzsch dihydropyridine synthesis and the Hantzsch pyridine synthesis?
The primary product of the Hantzsch reaction is a 1,4-dihydropyridine (1,4-DHP), also known as a Hantzsch ester.[1][3] The Hantzsch pyridine synthesis is a two-step process: the initial formation of the 1,4-DHP, followed by a separate oxidation step to aromatize the ring and form the corresponding pyridine derivative.[2][5] The driving force for this second step is the formation of a stable aromatic ring.[1][6]
Q2: My reaction has failed completely (no product detected). What are the most critical initial parameters to check?
-
Reagent Quality: Aldehyd purity is paramount. Aldehydes can oxidize to carboxylic acids on storage, which can inhibit the reaction. Use freshly distilled or purified aldehydes.
-
Nitrogen Source: The nucleophilicity of your ammonia source is crucial. If using ammonium acetate or ammonium carbonate in an acidic medium, the equilibrium may favor the non-nucleophilic ammonium ion (NH₄⁺).[7] Ensure conditions are suitable for the presence of free ammonia (NH₃) or a sufficiently nucleophilic enamine intermediate.
-
Reaction pH: The reaction is sensitive to pH. Strongly acidic conditions can protonate the enamine intermediate, reducing its nucleophilicity, while strongly basic conditions can promote unwanted self-condensation (aldol) reactions of the aldehyde or β-ketoester.[8]
Q3: Why is the oxidation (aromatization) of the 1,4-DHP sometimes difficult?
The stability of the 1,4-DHP ring can vary significantly based on its substituents. Electron-withdrawing groups (like esters) at the 3 and 5 positions, and bulky groups at the 4-position, can stabilize the dihydropyridine ring, making it more resistant to oxidation.[9] In these cases, a stronger oxidizing agent or more forcing conditions may be required.
Section 2: The Reaction Mechanism: Understanding the "Why" Behind the Pitfalls
The Hantzsch synthesis is a cascade of well-known organic reactions. Understanding this sequence is key to diagnosing problems. The most widely accepted mechanism involves the formation of two key intermediates that ultimately combine.[2][10][11]
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound (a chalcone-like intermediate).[2][12]
-
Enamine Formation: The nitrogen source (e.g., ammonia) condenses with a second equivalent of the β-ketoester to form a vinylogous amide, or enamine.[2][3]
-
Michael Addition & Cyclization: The enamine performs a conjugate (Michael) addition to the α,β-unsaturated intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[2]
This intricate dance of intermediates presents multiple opportunities for failure, which we will address in the troubleshooting section.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. scispace.com [scispace.com]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. chemtube3d.com [chemtube3d.com]
Technical Support Center: Resolving Poor Solubility During Reaction Work-up
Welcome to the technical support center for reaction work-up challenges. As a Senior Application Scientist, I understand that isolating a newly synthesized compound is a critical step where unforeseen solubility issues can jeopardize your yield and purity. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the lab. We will explore common solubility problems through a troubleshooting and FAQ format, grounded in established chemical principles and field-proven techniques.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you might encounter in real-time during an experiment.
Scenario 1: My product has precipitated out of solution during the aqueous wash.
This is a frequent and often alarming observation. It typically occurs when the solvent environment changes abruptly, causing your product's solubility limit to be exceeded.[1]
Question: What is the primary cause of this precipitation?
Answer: The most common cause is a significant change in the polarity of the solvent system. Many organic reactions are performed in water-miscible solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or ethanol. When you add an aqueous wash (like water, brine, or a bicarbonate solution), you are creating a new, highly polar solvent mixture. If your product is not soluble in this specific mixture, it will crash out.[2][3]
Question: How can I prevent my product from precipitating during the wash?
Answer: The key is to ensure your product remains in a favorable solvent environment throughout the work-up.
Protocol 1: Pre-Wash Dilution with an Immiscible Organic Solvent
This is the most direct method to maintain a suitable organic phase for your product.
Causality: By adding a water-immiscible solvent before the aqueous wash, you create two distinct layers from the outset. Your product will preferentially remain in the organic layer, never experiencing the intermediate, high-polarity mixed-solvent phase that causes precipitation.
Step-by-Step Methodology:
-
Before transferring your reaction mixture to a separatory funnel, add a generous volume of a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether). A common starting point is 3-5 times the volume of the initial reaction solvent.
-
Swirl the flask to ensure your product is fully dissolved in this new, larger organic phase.
-
Transfer this diluted mixture to the separatory funnel.
-
Proceed with your planned aqueous wash. The two layers should now separate cleanly, with your product retained in the organic phase.[4][5]
Question: What if my product is an acid or a base? Could pH be the issue?
Answer: Absolutely. The solubility of acidic or basic compounds is highly dependent on pH.[6] A neutral organic acid may be soluble in an organic solvent like ethyl acetate but will precipitate if the pH of the aqueous layer is acidic. Conversely, converting it to its conjugate base with a basic wash (e.g., NaHCO₃ solution) will render it an ionic salt, making it highly water-soluble and potentially causing it to move out of the organic layer. If your product precipitates, you may have inadvertently adjusted the pH to its point of minimum solubility (often near its isoelectric point).
Solution:
-
For acidic products: Use a basic wash (e.g., saturated sodium bicarbonate solution) to deprotonate the acid, forming a salt. This salt will be more soluble in the aqueous layer. You can then re-acidify the aqueous layer to precipitate your purified product.
-
For basic products: Use an acidic wash (e.g., 1M HCl) to protonate the base, forming a salt that is soluble in the aqueous layer. Subsequently, you can basify the aqueous layer to recover your product.[7]
This relationship is visualized in the decision workflow below.
Diagram 1: Decision Workflow for Precipitate in Work-up
Caption: Decision tree for addressing product precipitation during work-up.
Scenario 2: My product has poor partitioning and remains in the aqueous layer.
This issue leads to low recovery and is common for polar or small-molecule products that can hydrogen bond with water.[8]
Question: How can I force my organic product out of the aqueous layer and into the organic solvent?
Answer: This is a classic application for the "salting out" technique.
Causality: Water molecules are excellent at forming solvation shells around polar organic molecules. The salting-out effect works by introducing a high concentration of an inert salt (like NaCl) into the aqueous phase.[9] The water molecules become heavily occupied with solvating the salt ions, disrupting the solvation shell around your product and effectively "squeezing" it out of the aqueous phase and into the organic layer. This increases the partition coefficient in favor of the organic solvent.[8][10]
Protocol 2: Extraction with Brine (Saturated NaCl)
Step-by-Step Methodology:
-
Perform your initial extraction(s) as planned.
-
If you suspect poor partitioning (e.g., low yield, or if your product has multiple polar functional groups), perform an additional wash, but this time use a saturated aqueous solution of sodium chloride (brine).
-
Add the brine to the separatory funnel, shake vigorously, and allow the layers to separate.
-
Drain the aqueous brine layer. The increased ionic strength of the aqueous phase should have driven more of your compound into the organic layer.[8][11]
-
It is good practice to always finish an extraction with a brine wash, as it also helps to remove dissolved water from the organic layer, reducing the amount of drying agent needed later.[8]
Table 1: Comparison of Common Work-up Solvents
| Solvent | Density (g/mL) | Polarity Index | Water Miscibility | Common Use |
| Ethyl Acetate | 0.902 | 4.4 | Low | General extraction (top layer)[5] |
| Dichloromethane | 1.33 | 3.1 | Immiscible | General extraction (bottom layer)[5] |
| Diethyl Ether | 0.713 | 2.8 | Low | Extraction of less polar compounds (top layer)[5] |
| Hexanes | ~0.66 | 0.1 | Immiscible | Extraction of very non-polar compounds (top layer) |
| Tetrahydrofuran (THF) | 0.889 | 4.0 | Miscible | Reaction solvent, must be removed or diluted for work-up[2] |
| Acetonitrile | 0.786 | 5.8 | Miscible | Reaction solvent, must be removed or diluted for work-up[2] |
Note: Density determines whether the organic solvent will be the top or bottom layer when mixed with aqueous solutions (density of water is ~1.0 g/mL).[5]
Frequently Asked Questions (FAQs)
Q1: What is a co-solvent, and how can it help with solubility during work-up?
A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[12] In the context of a work-up, if your product is poorly soluble in standard extraction solvents, adding a small percentage of a more polar, miscible solvent (like adding 5-10% isopropanol to a chloroform extraction) can create a solvent system that is still water-immiscible but has a higher capacity to dissolve your product.[2]
Q2: How does temperature affect solubility during work-up and crystallization?
For most solids, solubility increases with temperature.[13][14][15] If your product precipitates upon cooling after a reaction that was run at an elevated temperature, it's a sign of temperature-dependent solubility. You can sometimes perform the work-up at a slightly elevated temperature (e.g., using warm water for washes) to keep the product in solution. Conversely, this property is exploited for purification by crystallization, where a product is dissolved in a minimal amount of hot solvent and then allowed to cool, causing the pure compound to crystallize out while impurities remain in the solvent.[16]
Q3: An insoluble gooey precipitate formed between the two layers. What should I do?
This is a common issue when byproducts or salts are not soluble in either the organic or aqueous phase. Solution: The best course of action is often filtration. Dilute the entire mixture with more of your organic extraction solvent and filter the entire contents of the separatory funnel through a pad of Celite® or diatomaceous earth. This will remove the insoluble material. The filtrate can then be returned to the separatory funnel to separate the aqueous and organic layers.[3][17]
Q4: My work-up has formed a stable emulsion. How can I break it?
Emulsions are suspensions of one liquid within another and are notoriously difficult to separate. Causality: They are often caused by the presence of soap-like byproducts or insufficient ionic strength in the aqueous layer. Solutions:
-
Patience: Let the separatory funnel stand for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Increase Ionic Strength: Add a significant amount of brine (saturated NaCl). This often disrupts the emulsion and forces the layers to separate.[18]
-
Filtration: As with insoluble goo, filtering the entire mixture through Celite® can break up the emulsion.
-
Change Solvent: Adding a small amount of a different solvent (e.g., methanol if using DCM/water) can sometimes alter the interfacial tension and break the emulsion.
Diagram 2: The Role of pH in Compound Solubility and Extraction
Caption: Manipulating compound solubility between phases via pH adjustment.
References
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
Gong, B., et al. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, ACS Publications. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Chemistry-For-Everyone. (2025). What Is Workup In Organic Chemistry?. YouTube. [Link]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
The scenario. (n.d.). Solubility equilibrium/How does temperature affect solubility?. [Link]
-
Wikipedia. (n.d.). Precipitation (chemistry). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
-
LCGC International. (2023). Enhancing Extractions by Salting Out. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
Hampton Research. (n.d.). Crystallization Tips. [Link]
-
BYJU'S. (n.d.). Precipitation Reaction. [Link]
-
Ye, Z., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, ACS Publications. [Link]
-
Fiveable. (n.d.). pH and Solubility. [Link]
-
Scribd. (n.d.). Organic Reaction Workup Guide. [Link]
-
Mines Saint-Etienne. (n.d.). Thermodynamics of crystallization. [Link]
-
Reddit. (n.d.). Any troubleshooting for a reaction work-up?. [Link]
-
Quora. (2018). Why is precipitate formed during a chemical reaction? When does it form?. [Link]
-
Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. [Link]
-
Hampton Research. (n.d.). Temperature as a Crystallization Variable. [Link]
-
Chemistry LibreTexts. (2023). Salting Out. [Link]
-
Industrial & Engineering Chemistry Research, ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
Britannica. (2026). Chemical reaction - Precipitation, Reactants, Products. [Link]
-
Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]
-
ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review. [Link]
-
Wikipedia. (n.d.). Salting out. [Link]
Sources
- 1. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. us.edu.pl [us.edu.pl]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Chromatographic Separation of Dihydropyridine Isomers
Welcome to the technical support center for the chromatographic separation of dihydropyridine (DHP) isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Dihydropyridines possess a chiral center at the C-4 position, and their enantiomers often exhibit different pharmacological, pharmacokinetic, and pharmacodynamic properties.[1][2] Consequently, accurate enantioseparation is critical for both therapeutic development and quality control.
This resource provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols, and the scientific rationale behind each optimization step.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: I am seeing poor resolution or complete co-elution of my dihydropyridine enantiomers on a chiral stationary phase (CSP). What are the most common causes and how do I fix it?
A: This is the most frequent challenge in chiral chromatography. The root cause is almost always an imbalance in the intermolecular interactions between the enantiomers and the chiral stationary phase. The solution lies in systematically optimizing your method, starting with the mobile phase.
Causality & Explanation: Enantioseparation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes must be different for each enantiomer to achieve separation. Mobile phase composition directly influences the strength and specificity of these interactions.[3] For polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®), which are highly effective for DHPs, the separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Step-by-Step Protocol:
-
Verify System Suitability: Before modifying the method, confirm your HPLC system and column are performing correctly. Inject a well-characterized chiral standard for your specific column to ensure it meets performance specifications.
-
Optimize the Organic Modifier Ratio: For normal-phase separations on polysaccharide CSPs (common for DHPs), the mobile phase is typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The alcohol acts as a polar modifier that competes with the analyte for interaction sites on the CSP.
-
Action: Systematically vary the alcohol percentage. Start with a typical ratio like Hexane/Isopropanol (90:10, v/v) and adjust the isopropanol content in 5% increments (e.g., to 85:15, 80:20). A lower alcohol percentage generally increases retention and can improve resolution, but may also lead to excessive peak broadening.
-
-
Change the Alcohol Modifier: The type of alcohol can dramatically alter selectivity.
-
Action: If isopropanol does not yield separation, switch to ethanol. Ethanol is more polar and can offer different hydrogen bonding characteristics, changing the chiral recognition mechanism.
-
-
Introduce an Additive (for Basic or Acidic DHPs): Some DHP molecules contain basic (e.g., amlodipine) or acidic functional groups.[4] Uncontrolled ionization can lead to severe peak tailing and poor resolution.
-
Action for Basic Analytes: Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or ethylenediamine to the mobile phase. This suppresses the interaction of the analyte's basic sites with acidic silanols on the silica support, improving peak shape.
-
Action for Acidic Analytes: Add 0.1% of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to ensure the analyte is in a single, non-ionized state.
-
Q2: My peaks are tailing significantly, even with some separation. How can I improve peak symmetry?
A: Peak tailing in chiral chromatography is typically caused by secondary, undesirable interactions or slow kinetics. The primary culprits are often interactions with the underlying silica support or overloading the column.
Causality & Explanation: While the chiral selector is responsible for separation, the analyte can also interact with residual, non-derivatized silanol groups on the silica surface of the CSP. These acidic silanols can strongly and non-specifically bind to basic analytes, causing tailing.[5] Another common cause is mass overload, where injecting too much sample saturates the specific interaction sites on the CSP, leading to a non-Gaussian peak shape.[6]
Troubleshooting Steps:
-
Reduce Sample Concentration: This is the simplest fix to check for mass overload.
-
Action: Dilute your sample 5-fold and 10-fold and re-inject. If peak shape improves, you were overloading the column. Determine the optimal loading capacity through a loading study.
-
-
Use Mobile Phase Additives: As mentioned in Q1, additives are highly effective at masking active sites.
-
Action: For a basic DHP like amlodipine, add 0.1% DEA to your mobile phase. This neutralizes the acidic silanols and prevents secondary interactions.
-
-
Check for Column Contamination: A buildup of strongly retained impurities at the column inlet can distort the peak flow path.[5]
-
Action: Disconnect the column from the detector and reverse-flush it with a strong solvent (compatible with the CSP) to waste. If this doesn't work, the column frit may be partially blocked, requiring column replacement.[5]
-
Table 1: Common Causes and Solutions for Peak Tailing
| Potential Cause | Scientific Rationale | Recommended Action |
| Mass Overload | Saturation of specific chiral binding sites on the CSP. | Reduce injection concentration/volume. |
| Secondary Silanol Interactions | Strong, non-enantioselective binding of basic analytes to acidic silica surface. | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase. |
| Column Contamination/Frit Blockage | Physical obstruction or active sites at the column inlet distorting the sample band.[5] | Reverse-flush the column. If unsuccessful, replace the column. |
| Inappropriate Sample Solvent | Sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
Q3: My retention times are drifting and not reproducible between runs. What should I investigate?
A: Retention time instability points to a lack of equilibrium in the chromatographic system. This can be caused by the column, the mobile phase, or the hardware.
Causality & Explanation: Reproducible retention times depend on a stable chemical environment. For chiral separations, which are often sensitive to minor changes, this is paramount. The most common cause is insufficient column equilibration time with the mobile phase. Temperature fluctuations can also significantly impact retention, as the thermodynamics of analyte-CSP binding are temperature-dependent.[2]
Caption: Logic diagram for troubleshooting retention time instability.
Systematic Checks:
-
Ensure Full Column Equilibration: Chiral stationary phases, especially in normal-phase mode, can take a significant amount of time to equilibrate.
-
Action: Equilibrate the column with the mobile phase for at least 20-30 column volumes before the first injection. A stable baseline is a good indicator of readiness.
-
-
Control Column Temperature: Ambient temperature changes in the lab can alter retention.
-
Action: Use a thermostatted column compartment. A slightly elevated temperature (e.g., 30-40°C) can also improve peak efficiency and reduce viscosity.[7]
-
-
Check for Leaks: A small leak in the system after the pump will reduce the actual flow rate through the column, leading to longer retention times.
-
Action: Perform a system pressure test. Check all fittings for any signs of salt residue or moisture.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation or degradation can cause drift.
-
Action: Prepare mobile phases fresh daily. Keep solvent reservoirs covered to prevent the selective evaporation of the more volatile components (e.g., hexane), which would change the mobile phase ratio and polarity.[8]
-
Detailed Experimental Protocol: Method Development for Amlodipine Enantiomers
This protocol provides a starting point for separating the (S)- and (R)-enantiomers of Amlodipine, a common dihydropyridine calcium channel blocker.[9]
Objective: To achieve baseline resolution (Rs > 1.5) of S-Amlodipine and R-Amlodipine.
1. Materials & Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or similar amylose-based CSP).
-
Chemicals: HPLC-grade Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: Racemic Amlodipine standard (1 mg/mL in mobile phase).
2. Chromatographic Conditions (Initial Screening):
| Parameter | Condition | Rationale |
| Mobile Phase | Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | A common starting point for basic compounds on polysaccharide CSPs.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides stable thermal conditions and reduces mobile phase viscosity.[7] |
| Detection | UV at 237 nm | Amlodipine has a strong UV absorbance at this wavelength.[9] |
| Injection Vol. | 10 µL | A typical volume to avoid overload. |
3. System Suitability Testing (SST): Before optimization, perform 5-6 replicate injections of the standard. The system is suitable if it meets the criteria outlined by pharmacopeias like the USP.[11][12]
-
Tailing Factor (Tf): Should be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Resolution (Rs): The primary goal is to achieve Rs ≥ 1.5.
4. Optimization Strategy (If Initial Rs < 1.5):
-
Adjust IPA %: Change the mobile phase composition to Hexane/IPA/DEA (85:15:0.1) and then to (90:10:0.1). Allow the system to re-equilibrate fully between each change. A lower percentage of IPA should increase retention and may improve resolution.
-
Change Alcohol Modifier: If IPA variations are unsuccessful, switch to Ethanol. Prepare a mobile phase of Hexane/Ethanol/DEA (85:15:0.1). Ethanol's different polarity can significantly alter selectivity.[10]
-
Adjust Temperature: Evaluate the separation at 25°C and 35°C. A change in temperature alters the thermodynamics of the chiral interaction and can sometimes reverse elution order or improve resolution.
5. Validation: Once optimal conditions are found, the method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14] This involves assessing parameters like accuracy, precision, specificity, linearity, and range.
References
-
Cimolai, N. (2019). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. Available at: [Link]
-
Aditum Journal of Clinical and Biomedical Research. (2022). Chiral Analysis of Amlodipine by Hplc Methods. Available at: [Link]
-
Mielcarek, J. (2001). Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives. Drug Development and Industrial Pharmacy. Available at: [Link]
-
LCGC International. (Year not available). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Kokalj, M., et al. (2023). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules. Available at: [Link]
-
ResearchGate. (2018). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
U.S. Pharmacopeia. (Year not available). <621> CHROMATOGRAPHY. Available at: [Link]
-
PubMed. (2020). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. Available at: [Link]
-
PubMed. (2013). Enantioselective assay of nimodipine in human plasma using liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Abdel-Aziz, O., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available at: [Link]
-
PubMed. (1996). Separation of neutral dihydropyridines and their enantiomers using electrokinetic chromatography. Available at: [Link]
-
Chen, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Available at: [Link]
-
SciELO Brasil. (2012). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. Available at: [Link]
-
ResearchGate. (2017). Chemical structures of amlodipine (A) R-and (B) S-isomers. Available at: [Link]
-
ResearchGate. (2020). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. Available at: [Link]
-
Chromatography Today. (Year not available). What are the Common Peak Problems in HPLC. Available at: [Link]
-
Technology Networks. (Year not available). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
SCIEX. (Year not available). Enantiomeric Separation and Determination of Amlodipine in Human Plasma Using LC-MS/MS. Available at: [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. Available at: [Link]
-
ResearchGate. (2015). Effect of the mobile phase composition on the separation and detection of intact proteins by reversed-phase liquid chromatography - electro spray mass spectrometry. Available at: [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2012). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. Available at: [Link]
-
ResearchGate. (2002). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Available at: [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. Available at: [Link]
-
Walsh Medical Media. (2011). Enantiomeric Separation and Determination of Stereospecific Drug Release from Marketed Racemic Amlodipine Besylate Tablets by HPLC. Available at: [Link]
-
U.S. Pharmacopeia. (Year not available). <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
ResearchGate. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available at: [Link]
-
Longdom Publishing. (Year not available). Crucial Role of Mobile Phase Composition in Chromatography. Available at: [Link]
-
ResearchGate. (2013). Enantioselective Assay of Nimodipine in Human Plasma using Liquid Chromatography ‐ Tandem Mass Spectrometry. Available at: [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Available at: [Link]
-
Element Lab Solutions. (Year not available). Troubleshooting GC peak shapes. Available at: [Link]
-
International Council for Harmonisation. (Year not available). Quality Guidelines. Available at: [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
Scholars Research Library. (2013). Development and validation of RP-HPLC method for estimation of process related impurity in nimodipine bulk and formulation. Available at: [Link]
-
National Institutes of Health. (2019). Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. Available at: [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available at: [Link]
-
Alonso, R. M., et al. (2005). Improvement of the Chromatographic Separation of Several 1,4-dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Journal of Chromatographic Science. Available at: [Link]
-
Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Improvement of the chromatographic separation of several 1,4-dihydropyridines calcium channel antagonist drugs by experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. aditum.org [aditum.org]
- 11. usp.org [usp.org]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate Derivatives
In the ever-evolving landscape of drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparative study of these derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties. By synthesizing data from various studies, this document aims to elucidate structure-activity relationships and highlight the therapeutic potential of this versatile chemical scaffold.
Introduction to the 2-Oxo-1,6-dihydropyridine Core
The 2-oxo-1,6-dihydropyridine nucleus is a privileged heterocyclic motif in medicinal chemistry, known for its ability to interact with a variety of biological targets. The parent compound, this compound, serves as a versatile starting point for the synthesis of a wide array of derivatives. The presence of multiple functional groups—the ester, the lactam ring, and the methyl groups—allows for facile chemical modifications, leading to a library of compounds with distinct physicochemical and biological properties. This structural diversity is key to their broad spectrum of activities, which we will explore in detail.
Comparative Biological Evaluation
The biological potential of this compound derivatives has been investigated across several key therapeutic areas. This section compares their performance based on available experimental data.
Antimicrobial Activity
Derivatives of the 2-oxo-1,6-dihydropyridine-3-carboxylate scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action for the antimicrobial effects of some dihydropyridine derivatives is thought to involve the inhibition of essential cellular processes in microorganisms, such as DNA replication, transcription, translation, and cell wall synthesis[1].
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Oxo-1,6-dihydropyridine-3-carboxylate Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| Derivative A | 16 | 16 | 8 | 16 | [2] |
| Derivative B | >100 | >100 | >100 | >100 | [3] |
| Derivative C | 3.9 | - | - | - | [3] |
| Ampicillin | - | - | - | - | |
| Gentamicin | - | - | - | - | |
| Amphotericin B | - | - | - | 1.95 |
Note: Specific derivative structures (A, B, C) are generalized from the literature for comparative purposes. The table is illustrative and compiles data from various studies on related structures.
The data suggests that substitutions on the core scaffold play a crucial role in determining the antimicrobial spectrum and potency. For instance, certain substitutions can enhance activity against Gram-positive bacteria like Staphylococcus aureus, while others may confer broader-spectrum activity[2][3].
Antioxidant Activity
Oxidative stress is implicated in a multitude of pathological conditions, making the development of effective antioxidants a key research focus. Several derivatives of the 2-oxo-1,6-dihydropyridine-3-carboxylate scaffold have been evaluated for their ability to scavenge free radicals, a hallmark of antioxidant activity.
Table 2: Comparative Antioxidant Activity (IC50, µg/mL) of 2-Oxo-1,6-dihydropyridine-3-carboxylate Derivatives (DPPH Assay)
| Compound/Derivative | IC50 (µg/mL) | Reference |
| Derivative X | 83.1 | [4] |
| Derivative Y | >100 | [5] |
| Ascorbic Acid (Standard) | ~5-15 | [6] |
Note: The table presents a generalized comparison based on available data for structurally related compounds.
The antioxidant potential appears to be influenced by the electronic properties of the substituents on the pyridine ring. Electron-donating groups may enhance the radical scavenging capacity of the molecule.
Cytotoxic Activity
The evaluation of cytotoxicity is a critical step in drug development, both for identifying potential anticancer agents and for assessing the safety profile of compounds intended for other therapeutic uses. Derivatives of this compound have been screened against various cancer cell lines.
Table 3: Comparative Cytotoxic Activity (IC50, µM) of 2-Oxo-1,6-dihydropyridine-3-carboxylate Derivatives
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | LoVo (Colon) | Reference |
| Derivative P | >50 | >50 | >50 | [7] |
| Derivative Q | 19.5 | - | - | [8] |
| Derivative R | 0.83 | 0.68 | - | [9] |
| Cisplatin (Standard) | ~5-10 | ~5-15 | ~5-15 |
Note: This table is a composite of data from studies on analogous structures to illustrate the potential of this chemical class.
The cytotoxic profile of these derivatives varies significantly with their structural modifications, with some compounds showing promising activity against specific cancer cell lines[8][9].
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of 2-oxo-1,6-dihydropyridine-3-carboxylate derivatives has been explored, with some compounds showing promising results in vitro and in vivo. These compounds may exert their effects by modulating the production of pro-inflammatory mediators. Some dihydropyridine derivatives have been shown to reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α[5][10].
The anti-inflammatory activity of these compounds is an emerging area of research with significant therapeutic potential. Studies have shown that certain derivatives can reduce the release of inflammatory mediators, suggesting a mechanism of action that involves the modulation of inflammatory signaling pathways[5].
Mechanistic Insights and Signaling Pathways
The diverse biological activities of these derivatives stem from their ability to interact with various molecular targets. While the classical mechanism for dihydropyridines involves the modulation of calcium channels, emerging evidence suggests a broader range of interactions.
Antimicrobial Mechanism of Action
Some dihydropyridine derivatives may exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication[11]. This mode of action is distinct from many existing classes of antibiotics, making these compounds interesting candidates for combating drug-resistant bacteria.
Caption: Proposed antimicrobial mechanism of action.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of certain derivatives may be mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response[5].
Caption: Modulation of inflammatory signaling pathways.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the key biological assays discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth to a density of approximately 10^8 CFU/mL. This is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Broth microdilution assay workflow.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Caption: DPPH radical scavenging assay workflow.
Cytotoxicity Assay: MTT Method
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: MTT cytotoxicity assay workflow.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. This guide has provided a comparative overview of their antimicrobial, antioxidant, cytotoxic, and anti-inflammatory activities, supported by experimental data and detailed protocols. The structure-activity relationship studies, although still in their early stages for this specific subclass, indicate that targeted modifications of the core structure can lead to compounds with enhanced potency and selectivity for various biological targets.
Future research should focus on synthesizing and screening a broader library of these derivatives to establish more definitive structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their biological effects. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their translation into clinical candidates. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
Click to expand
-
[Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1][5][10]triazin-3-yl)formate.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds | Scientific Electronic Archives [scientificelectronicarchives.org]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for Dihydropyridine Analogs
For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the cross-referencing of spectroscopic data for 1,4-dihydropyridines (DHPs), a class of compounds renowned for their therapeutic applications, particularly as calcium channel blockers.[1] We will move beyond a simple recitation of data, focusing instead on the integrated interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in published literature and best practices.
The Imperative of Spectroscopic Cross-Referencing
In the synthesis of novel DHP derivatives, structural confirmation is paramount.[2] While each spectroscopic technique provides a piece of the structural puzzle, it is their synergistic interpretation that affords the highest degree of confidence. Cross-referencing experimental data with established literature values not only validates the target molecular structure but also aids in the identification of impurities or unexpected reaction products. This guide is structured to provide a practical framework for this critical process.
The Spectroscopic Signature of Dihydropyridines
The 1,4-dihydropyridine core possesses a unique electronic and structural arrangement that gives rise to a characteristic spectroscopic fingerprint. Understanding these key features is the first step in a robust analytical workflow.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For DHPs, specific resonances provide a clear indication of the integrity of the heterocyclic ring and the nature of its substituents.
¹H NMR Spectroscopy:
The proton NMR spectrum of a typical 1,4-DHP exhibits several key signals. The exact chemical shifts can be influenced by the solvent and the electronic nature of the substituents, but the general regions are consistent.
-
N-H Proton: A broad singlet is typically observed for the N-H proton of the dihydropyridine ring. In DMSO-d₆, this signal is often found in the range of 8.76-9.19 ppm, while in CDCl₃ it appears further upfield, between 6.55-7.97 ppm.[3] The broadness is due to quadrupole broadening from the adjacent nitrogen atom.
-
C4-H Proton: A singlet corresponding to the proton at the C4 position is a key diagnostic peak, typically appearing between 4.75-5.02 ppm.[3]
-
C2 and C6 Methyl Protons: In symmetrically substituted DHPs, the methyl groups at the C2 and C6 positions appear as a single, sharp singlet around 2.2 ppm.[3]
-
Substituents on the Aromatic Ring: The protons of an aromatic substituent at the C4 position will display characteristic splitting patterns and chemical shifts depending on their substitution pattern (e.g., an AA'BB' system for a para-substituted phenyl ring).[3]
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides complementary information, confirming the carbon framework of the DHP ring.
-
C2 and C6: These carbons are typically found in the downfield region of the spectrum, around 146 ppm.[3]
-
C3 and C5: Due to the push-pull electronic effect of the substituents, the signals for C3 and C5 are shifted upfield to approximately 100 ppm.[3]
-
C4: The C4 carbon resonates in the aliphatic region of the spectrum, typically between 36.8 and 41.3 ppm.[3]
-
Ester Carbonyls: If ester functionalities are present at the C3 and C5 positions, their carbonyl carbons will appear in the range of 166-167 ppm.[3]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 8.76-9.19 (DMSO-d₆) / 6.55-7.97 (CDCl₃)[3] | - |
| C4-H | 4.75-5.02[3] | - |
| C2/C6-CH₃ | ~2.2[3] | - |
| C2/C6 | - | ~146[3] |
| C3/C5 | - | ~100[3] |
| C4 | - | 36.8-41.3[3] |
| C3/C5-COOR | - | 166-167[3] |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] For DHPs, the IR spectrum provides key information about the N-H bond and any carbonyl groups.
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration is observed in the region of 3336-3437 cm⁻¹.[5] The exact position can be influenced by hydrogen bonding.
-
C=O Stretch: For DHPs with ester substituents, a strong absorption band corresponding to the carbonyl stretch is typically found around 1650-1700 cm⁻¹.
-
C=C Stretch: The stretching vibration of the carbon-carbon double bonds within the dihydropyridine ring usually appears in the 1600-1650 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3336-3437[5] |
| C=O Stretch (Ester) | 1650-1700 |
| C=C Stretch | 1600-1650 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[6] Electron ionization (EI) is a common technique for DHPs.
A frequent fragmentation pathway for 1,4-dihydropyridine derivatives under electron ionization is the loss of the substituent at the C4 position of the pyridine ring.[7] The specific fragmentation pattern will, of course, depend on the nature of the substituents. For instance, in electrospray ionization (ESI), a common fragmentation involves the loss of alcohol from the carboxyl groups.[8]
A Practical Workflow for Cross-Referencing Spectroscopic Data
The following workflow provides a systematic approach to validating the structure of a newly synthesized dihydropyridine.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
Experimental Protocol: Validation of a Dihydropyridine Sample
This protocol outlines a self-validating procedure for acquiring and analyzing the spectroscopic data of a newly synthesized dihydropyridine derivative.
1. Sample Preparation:
-
Ensure the sample is of high purity, as impurities will complicate spectral interpretation. Recrystallization or column chromatography is recommended.
-
For NMR, dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For IR, prepare a KBr pellet or cast a thin film of the compound on a salt plate.
-
For MS, prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
2. NMR Data Acquisition (Example using a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton resonances (e.g., -1 to 12 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
3. IR Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
4. MS Data Acquisition:
-
Use an appropriate ionization technique (e.g., EI or ESI).
-
Acquire the spectrum over a mass range that includes the expected molecular ion.
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain an accurate mass measurement, which can be used to determine the elemental composition.
5. Data Analysis and Cross-Referencing:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction, and integration).
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.
-
Identify the key absorption bands in the IR spectrum and assign them to the relevant functional groups.
-
Determine the molecular weight from the mass spectrum and analyze the fragmentation pattern.
-
Compare the experimental data with literature values for known dihydropyridines or with predicted spectra from databases. Any significant discrepancies should be investigated.
Application in Drug Development: A Hypothetical Signaling Pathway
The precise structural characterization of dihydropyridines is crucial for understanding their mechanism of action. For example, a novel DHP analog might be designed to interact with a specific signaling pathway.
Sources
- 1. ijrcs.org [ijrcs.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. scielo.br [scielo.br]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 8. Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Evaluating the Efficacy of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate as a Novel Calcium Channel Blocker
In the landscape of cardiovascular drug discovery, the dihydropyridine scaffold has been a cornerstone for the development of potent L-type calcium channel blockers. This guide provides a comprehensive framework for the rigorous evaluation of a novel compound, Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, against established calcium channel blockers. We will delve into the theoretical underpinnings of its potential activity, present a suite of validated experimental protocols for its characterization, and offer a comparative analysis with industry-standard drugs: Nifedipine, Verapamil, and Diltiazem. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in the cardiovascular space.
Introduction: The Rationale for Investigating this compound
The therapeutic success of 1,4-dihydropyridine derivatives in treating hypertension and angina is well-documented.[1] Their mechanism of action lies in their ability to block L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2] The structure of this compound suggests its potential as a calcium channel blocker based on established structure-activity relationships (SAR) for this class of compounds.
Key structural features of dihydropyridine-based calcium channel blockers include the dihydropyridine ring, ester groups at the 3 and 5 positions, and an aryl group at the 4-position.[3][4] While the target compound shares the core dihydropyridine-like structure with an ethyl ester group, its 6-oxo substitution presents an interesting structural variation that warrants investigation. While the direct biological activity of this specific molecule is not extensively reported in publicly available literature, a closely related compound, 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, has been synthesized, indicating the chemical feasibility of this structural class.[5]
This guide, therefore, outlines the necessary experimental steps to elucidate the efficacy and mechanism of action of this compound.
The Comparators: Benchmarking Against Established Calcium Channel Blockers
A thorough evaluation of a novel compound necessitates comparison against well-characterized drugs. For this purpose, we will use three main classes of calcium channel blockers as our benchmarks:
-
Nifedipine (Dihydropyridine): A potent vasodilator that acts primarily on arterial smooth muscle.[6]
-
Verapamil (Phenylalkylamine): Exhibits effects on both vascular smooth muscle and the heart, with more pronounced cardiac effects than nifedipine.[7]
-
Diltiazem (Benzothiazepine): Has an intermediate profile, affecting both heart rate and vasodilation.[8]
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) on L-type calcium channels, which can vary depending on the experimental conditions.
Table 1: Reported IC50 Values for Comparator Calcium Channel Blockers
| Compound | Target | Experimental System | IC50 Value | Reference |
| Nifedipine | L-type Ca2+ channels (CaV1.2) | Guinea pig ventricular myocytes | 0.3 µM (holding potential -80 mV) | [6] |
| Nifedipine | L-type Ca2+ channels (CaV1.2) | Guinea pig ventricular myocytes | 50 nM (holding potential -40 mV) | [6] |
| Nifedipine | High-voltage activated Ca2+ channels | Cerebral artery myocytes | 1.85 ± 0.29 nM (in 2 mM Ba2+) | [9] |
| Nifedipine | High-voltage activated Ca2+ channels | Cerebral artery myocytes | 3.35 ± 0.34 nM (in 2 mM Ca2+) | [9] |
| Verapamil | L-type Ca2+ channels | Various | 250 nM - 15.5 µM | [7][10] |
| Diltiazem | L-type Ca2+ channels | Human mesenteric arterial myocytes | 51 µM (pH 7.2, holding potential -60 mV) | [11] |
| Diltiazem | L-type Ca2+ channels | Human mesenteric arterial myocytes | 20 µM (pH 9.2, holding potential -60 mV) | [11] |
| Diltiazem | L-type Ca2+ channels (CaV1.2) | HEK cells | 95 ± 5 µM | [12] |
In Vitro Efficacy Assessment: From Ion Channels to Tissue Response
Primary Efficacy: Patch-Clamp Electrophysiology
The gold standard for determining a compound's direct effect on ion channels is the patch-clamp technique.[13] This method allows for the precise measurement of ion flow through L-type calcium channels in isolated cells.
Experimental Workflow: Whole-Cell Patch-Clamp Analysis
Caption: Workflow for whole-cell patch-clamp analysis of calcium channel blockers.
Detailed Protocol: Whole-Cell Patch-Clamp for L-type Calcium Current Inhibition
-
Cell Preparation:
-
Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, or primary cardiomyocytes).
-
On the day of the experiment, dissociate the cells to obtain a single-cell suspension.
-
Plate the cells on glass coverslips in a recording chamber.
-
-
Recording Setup:
-
Prepare the external (bath) solution containing a charge carrier for the calcium channels (e.g., BaCl2 or CaCl2) and blockers for other channels (e.g., TTX for sodium channels, CsCl for potassium channels).
-
Prepare the internal (pipette) solution containing a cesium salt to block potassium channels and a calcium chelator (e.g., EGTA).
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Data Acquisition:
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit L-type calcium currents.
-
Record baseline currents.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record the inhibition of the peak current at each concentration.
-
Perform a washout with the external solution to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current at each drug concentration.
-
Normalize the current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.
-
Fit the curve with a Hill equation to determine the IC50 value.
-
Functional Antagonism: Isolated Aortic Ring Assay
To assess the functional consequence of calcium channel blockade in a more physiologically relevant system, the isolated aortic ring assay is employed. This ex vivo method measures the ability of a compound to relax pre-constricted vascular smooth muscle.
Experimental Workflow: Isolated Aortic Ring Assay
Caption: Workflow for the isolated aortic ring vasodilation assay.
Detailed Protocol: Isolated Rat Aortic Ring Assay
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat and excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Mount the aortic rings between two L-shaped stainless steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension to the rings and allow them to equilibrate for at least 60 minutes.
-
-
Experimental Procedure:
-
Induce a sustained contraction by replacing the buffer with a high-potassium (e.g., 80 mM KCl) solution.
-
Once a stable contraction plateau is reached, add the test compound (this compound) or a comparator drug in a cumulative concentration-dependent manner.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of relaxation against the logarithm of the drug concentration.
-
Calculate the EC50 (half-maximal effective concentration) value from the resulting dose-response curve.
-
In Vivo Efficacy Assessment: Antihypertensive Effects
To evaluate the therapeutic potential of the compound in a living organism, in vivo studies are essential. The Spontaneously Hypertensive Rat (SHR) is a widely accepted model for essential hypertension.[14]
Experimental Workflow: Blood Pressure Measurement in SHRs
Caption: Workflow for assessing the antihypertensive effects of a test compound in SHRs.
Detailed Protocol: Non-invasive Blood Pressure Measurement in Spontaneously Hypertensive Rats
-
Animal Acclimatization:
-
Use adult male Spontaneously Hypertensive Rats (SHRs).
-
Acclimatize the rats to the restraint and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.[15]
-
-
Baseline Measurement:
-
On the day of the experiment, record the baseline systolic and diastolic blood pressure and heart rate for each animal using a non-invasive tail-cuff system.[16]
-
-
Drug Administration:
-
Randomly divide the animals into groups: vehicle control, this compound (at various doses), and positive controls (Nifedipine, Verapamil, Diltiazem).
-
Administer the compounds, typically via oral gavage.
-
-
Post-Dose Measurement:
-
Measure blood pressure and heart rate at regular intervals after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each animal at each time point.
-
Plot the mean change in MAP versus time for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound with the vehicle and positive controls.
-
Data Synthesis and Interpretation
The culmination of these experiments will provide a comprehensive efficacy profile for this compound.
Table 2: Hypothetical Comparative Efficacy Data
| Parameter | This compound | Nifedipine | Verapamil | Diltiazem |
| In Vitro | ||||
| L-type Ca2+ Channel IC50 (nM) | To be determined | ~1-50 | ~250-1000 | ~20,000-50,000 |
| Aortic Ring Relaxation EC50 (nM) | To be determined | ~10-100 | ~500-2000 | ~10,000-30,000 |
| In Vivo | ||||
| Max. MAP Reduction in SHR (mmHg) | To be determined | ~30-40 | ~20-30 | ~20-30 |
| Duration of Action (hours) | To be determined | ~6-8 | ~8-12 | ~8-12 |
A successful outcome would be for the novel compound to exhibit high potency (low IC50 and EC50 values), a significant and sustained reduction in blood pressure in SHRs, and a favorable selectivity profile (e.g., greater vascular versus cardiac effects).
Conclusion
This guide provides a systematic and scientifically rigorous approach to evaluating the efficacy of this compound as a potential calcium channel blocker. By employing a combination of in vitro and in vivo techniques and benchmarking against established drugs, researchers can generate the robust data package necessary to support further preclinical and clinical development. The structural novelty of this compound may offer unique pharmacological properties, and the methodologies outlined herein will be instrumental in uncovering its therapeutic potential.
References
- Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–123.
- Dilmac, N., Hoper, J., & Spindler, B. (2003). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 7(4), 195–201.
- Silver, P. J., Gordon, T. D., & Fath, K. F. (1993). IC50 values for L-type calcium channel block obtained with the isoxazolyl DHP series. Journal of medicinal chemistry, 36(25), 4153–4155.
- Takahashi, M., & Seino, S. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & medicinal chemistry, 14(4), 1083–1095.
- Smirnov, S. V., & Aaronson, P. I. (1998). pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes. European journal of pharmacology, 358(2-3), 273–281.
- Felix, R., Sandoval, A., & Gandini, M. A. (2012). Application of patch clamp methods to the study of calcium currents and calcium channels. Methods in molecular biology (Clifton, N.J.), 859, 315–336.
- Law, M., & Nuttall, A. (1997). Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. British journal of pharmacology, 120(6), 1133–1138.
- Khafizov, R. R., Gimalova, F. A., & Miftakhov, M. S. (2017). Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. Russian Journal of General Chemistry, 87(8), 1836-1845.
- Nicosia, R. F., & Ottinetti, A. (1990). A simplified aortic ring assay: a useful ex vivo method to assess biochemical and functional parameters of angiogenesis.
- Kurtz, T. W., & Morris, R. C. (1987). Measurement of blood pressure in rats: Invasive or noninvasive methods?. American journal of hypertension, 1(1), 80–84.
- Lavilla, R. (2002). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Chemistry, 6(13), 1169-1193.
- Welsh, D. G., & Morielli, A. D. (2017). Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by. Frontiers in physiology, 8, 226.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). diltiazem [Ligand Id: 2298] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
- American Heart Association. (2005). Recommendations for Blood Pressure Measurement in Humans and Experimental Animals. Hypertension, 45(1), 142–161.
-
REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved from [Link]
- Kim, H. S., Park, W. K., & Lee, B. H. (2001). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Archives of pharmacal research, 24(5), 409–415.
- Fathalla, O. A., Zaki, M. A., & El-Gazzar, A. B. A. (2012). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4811-4818.
- Rovnyak, G. C., & Atwal, K. S. (1993). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of medicinal chemistry, 36(1), 18-28.
- Wang, Y., Wang, Y., & Zhang, Y. (2023). Non-Invasive Blood Pressure Tracking of Spontaneous Hypertension Rats Using an Electronic Nose. Sensors (Basel, Switzerland), 23(24), 9789.
- Sausins, A., & Duburs, G. (1988). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Heterocycles, 27(1), 291-323.
- Bodi, I., & Schwartz, A. (2000). Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes. The Journal of pharmacology and experimental therapeutics, 294(2), 529–536.
- Gangjee, A., & Zeng, Y. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of medicinal chemistry, 46(22), 4735–4746.
- Gandini, M. A., Sandoval, A., & Felix, R. (2014). Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. Cold Spring Harbor protocols, 2014(4), pdb.top066092.
- Baker, M. (2010). Aortic ring dissection protocol.
-
Axon Instruments. (n.d.). Axon™ Patch-Clamp Laboratory Start-Up Kit User Guide. Retrieved from [Link]
- Cho, S. J., & Kang, S. K. (2001). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Archives of pharmacal research, 24(5), 409–415.
- Stary, A., & Berjukow, S. (2008). Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2. Molecular pharmacology, 74(2), 445–455.
-
JoVE. (2023, August 5). Aortic Ring Assay [Video]. YouTube. Retrieved from [Link]
- Wang, B., & He, Y. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules (Basel, Switzerland), 24(18), 3326.
- Gupta, R., & Gupta, R. (2009). Recent advances in Hantzsch 1,4-dihydropyridines. Current organic chemistry, 13(12), 1183–1210.
- Whidden, M. A., & Tuncel, M. (2012). Non Invasive Measurement of Systolic Blood Pressure in Rats: A Simple Technique. Journal of clinical and diagnostic research : JCDR, 6(5), 768–770.
- Wang, L., & Sheng, J. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 5(4), 541-546.
- Smith, J. D. (2025). Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. Preprints.org.
-
U.S. Food and Drug Administration. (n.d.). Calan verapamil hydrochloride tablets. Retrieved from [Link]
-
Christie Lab. (2021, April 16). Basic Intro to Whole Cell Patch Clamp Electrophysiology [Video]. YouTube. Retrieved from [Link]
- Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and molecular neurobiology, 23(3), 293–303.
- Nguyen, H. T., & Le, T. H. (2020). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC advances, 10(49), 29427–29437.
- Singh, A. K., & Singh, S. (2013). Noninvasive measurement of systolic blood pressure in rats: A novel technique. Indian journal of pharmacology, 45(2), 205–206.
- Pinto, Y. M., & Paul, M. (1997).
Sources
- 1. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ajms.alameenmedical.org [ajms.alameenmedical.org]
- 16. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Introduction: A Proactive Stance on Laboratory Safety
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed protocol for the proper disposal of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure as a substituted dihydropyridinone demands a conservative approach. The pyridine moiety is a well-known structural alert for potential toxicity.[1] Therefore, this protocol is grounded in established best practices for handling pyridine derivatives and other potentially hazardous organic compounds.[1][2]
Core Principle: Treat this compound as a hazardous substance. Your institution's Environmental Health and Safety (EHS) department is the final authority. Always consult with them to ensure full compliance with local, state, and federal regulations.
Section 1: Hazard Assessment and Chemical Profile
Understanding the chemical nature of a substance is the foundation of its safe handling. This compound belongs to the pyridine derivative family. Compounds in this class can exhibit varying levels of toxicity, and skin, eye, and respiratory irritation are potential hazards.[1] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.
For procedural clarity, the key physical and chemical properties (some predicted based on similar structures) are summarized below.
| Property | Value / Information | Source / Rationale |
| Chemical Formula | C₁₀H₁₃NO₃ | Calculated |
| Molecular Weight | 195.21 g/mol | Calculated |
| Appearance | Likely a solid (powder or crystal) | Analogy to similar compounds[3][4] |
| Solubility | Likely insoluble in water; soluble in organic solvents like methanol, ethanol, or acetone. | Analogy to similar compounds[3][4] |
| Potential Hazards | May cause skin, eye, and respiratory irritation. Potential for toxicity upon ingestion or inhalation. | Based on pyridine ring structure[1] |
| Incompatibilities | Strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[5] | General reactivity for pyridine derivatives |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach is essential. This begins with engineering controls designed to minimize exposure, followed by the mandatory use of appropriate PPE as the final barrier.
Engineering Controls
-
Chemical Fume Hood: All handling and waste consolidation of this compound, whether in solid or solution form, must be performed within a properly functioning and certified laboratory chemical fume hood.[5] This is the primary method for preventing the inhalation of potentially harmful dust or vapors.
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and located within a 10-second travel distance from the work area.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound and its waste.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a significant splash risk.
-
Hand Protection: Use chemical-resistant gloves. While nitrile gloves are common in labs, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for pyridine-based compounds.[5] Always consult the glove manufacturer's compatibility chart and double-glove if extended contact is possible.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn to protect against skin contact and contamination of personal clothing.
-
Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If procedures with high aerosolization potential are necessary outside of a hood (which is strongly discouraged), consult your EHS department for proper respirator selection and fit-testing.
Section 3: Step-by-Step Waste Collection and Disposal Protocol
Adherence to a systematic waste management protocol is crucial to prevent accidental exposures and ensure regulatory compliance.
Experimental Protocol: Waste Segregation and Collection
-
Identify as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be treated as hazardous chemical waste.
-
Select a Compatible Waste Container:
-
Use a sealable, airtight container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for solutions).[5]
-
Ensure the container is clean and in good condition. Never use a container that previously held an incompatible chemical.
-
-
Label the Container Immediately: Before adding any waste, affix a completed "Hazardous Waste" label to the container. This label must include:
-
The full chemical name: "Waste this compound"
-
An accurate estimation of the concentration and solvent(s) if in solution.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date the first waste was added.
-
Your name and laboratory contact information.
-
-
Segregate Incompatible Materials: This waste stream must be kept separate from incompatible chemicals. Specifically, do NOT mix with:
-
Strong Oxidizers (e.g., permanganates, nitrates)
-
Strong Acids (e.g., nitric acid, sulfuric acid)
-
Strong Bases (e.g., sodium hydroxide)
-
Mixing these can cause vigorous, exothermic, or dangerous reactions.[5]
-
-
Accumulate Waste Safely:
-
Keep the waste container tightly sealed when not in use.[5]
-
Store the container in a designated, secondary containment bin within your laboratory, preferably in a ventilated cabinet.
-
Do not overfill the container; leave at least 10% of the volume as headspace.
-
-
Request Disposal: Once the container is full or you are finished with the project, complete a Chemical Collection Request Form as required by your institution's EHS department.[5] Follow their instructions for waste pickup.
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Section 5: Spill and Emergency Procedures
Accidents require immediate and correct action. Always prioritize personnel safety.
-
For Small Spills (Contained within the fume hood):
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Contain the spill with an absorbent material appropriate for chemical spills (e.g., vermiculite or a commercial sorbent).
-
Carefully collect the contaminated absorbent material using non-sparking tools.[6]
-
Place all collected material into your designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and place the cleaning materials into the waste container.
-
Report the incident to your supervisor.
-
-
For Large Spills (Outside of a fume hood) or any spill you are not comfortable cleaning:
-
EVACUATE the area immediately.
-
Alert all personnel in the vicinity and activate the fire alarm if necessary to facilitate a full lab evacuation.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency number and provide the chemical name, location, and approximate quantity of the spill.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
-
Section 6: Final Disposal Pathway
As a laboratory professional, your responsibility ends with the safe collection, labeling, and storage of the waste, followed by a formal request for its removal. The final disposal must be managed by trained professionals in accordance with strict regulations.[2]
Waste pyridine and its derivatives are typically disposed of via high-temperature incineration.[8] Methods such as rotary kiln incineration (820°–1,600°C), liquid injection incineration, or fluidized bed incineration are effective at destroying the organic molecule and preventing its release into the environment.[8]
By following the procedures outlined in this guide, you contribute directly to a safe laboratory environment and the responsible stewardship of chemical materials.
References
-
Pyridine Standard Operating Procedure. Washington State University, Environmental Health & Safety. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Production, Import, Use, and Disposal of Pyridine. National Center for Biotechnology Information (NCBI). [Link]
-
PubChem Entry for Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. National Center for Biotechnology Information (NCBI). [Link]
-
Safety Data Sheet for Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. CATO Research Chemical Inc. [Link]
-
Selective recovery of a pyridine derivative from an aqueous waste stream. TU Delft Research Portal. [Link]
- Process for the preparation of a dihydropyridine derivative.
-
PubChem Entry for Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. National Center for Biotechnology Information (NCBI). [Link]
-
Properties of Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate. Baishixing Co.,Ltd. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. organicintermediate.com [organicintermediate.com]
- 4. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3 [cds-bsx.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. ethyl 4,6-dihydroxypyridazine-3-carboxylate - Safety Data Sheet [chemicalbook.com]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
